4-Oxo-4-(pyridin-3-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUNMCABQUBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863335 | |
| Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Succinoylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4192-31-8 | |
| Record name | 4-Oxo-4-(3-pyridyl)butyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4192-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4EX5XJ5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Succinoylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanoic Acid
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological relevance of 4-Oxo-4-(pyridin-3-yl)butanoic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development and biomedical research.
Core Properties and Characteristics
This compound, also known as γ-oxo-3-pyridinebutanoic acid or 3-succinoylpyridine, is a keto acid derivative of pyridine.[1] It is a significant metabolite in toxicological studies, particularly in the context of tobacco-specific nitrosamines.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 4192-31-8 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | γ-Oxo-3-pyridinebutanoic Acid, 3-Succinoylpyridine, 4-(3-Pyridyl)-4-oxobutyric Acid, OPBA | [1] |
| Computed XLogP3 | 0.5 | [4] |
| Topological Polar Surface Area | 70.1 Ų | [4] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (O-H) in the downfield region (typically 10-13 ppm).- Signals for the protons on the pyridine ring in the aromatic region (typically 7-9 ppm).- Two methylene groups (-CH₂-) adjacent to the carbonyl and carboxyl groups, likely appearing as triplets in the 2-4 ppm range. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.- A signal for the ketone carbonyl carbon in the range of 190-205 ppm.- Signals for the carbons of the pyridine ring in the aromatic region (typically 120-150 ppm).- Signals for the two methylene carbons in the aliphatic region. |
| Infrared (IR) | - A very broad O-H stretch from the carboxylic acid dimer, typically from 2500 to 3300 cm⁻¹.- A C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.- A C=O stretch for the ketone carbonyl around 1680-1700 cm⁻¹.- C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 179.- Fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, M-45), and cleavage adjacent to the carbonyl groups. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach can be derived from methods used for structurally similar compounds, such as the reaction of a substituted butenoic acid with a suitable aromatic or heterocyclic compound.
Generalized Synthetic Protocol
A plausible synthetic route involves the Friedel-Crafts acylation of a pyridine derivative with succinic anhydride, or the reaction of a pyridinyl-containing organometallic reagent with a succinic acid derivative. A generalized protocol based on the reaction of a butenoic acid derivative is described below.
Reaction: The synthesis can be conceptualized as the reaction of a suitable pyridine precursor with a four-carbon chain containing a carboxylic acid and a reactive group that can be converted to a ketone.
Materials:
-
Pyridine derivative (e.g., 3-lithiopyridine or a 3-pyridinyl Grignard reagent)
-
Succinic anhydride or a derivative
-
Anhydrous solvent (e.g., dry benzene, THF, or diethyl ether)
-
Acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the pyridine derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C, depending on the reactivity of the organometallic reagent).
-
Slowly add a solution of the succinic acid derivative in the same anhydrous solvent to the reaction mixture via the dropping funnel.
-
Allow the reaction to stir at low temperature for a specified period, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gamma-oxo-3-pyridinebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-oxo-3-pyridinebutanoic acid, also known as 4-oxo-4-(3-pyridyl)butanoic acid or 3-succinoylpyridine, is a pyridine derivative of significant interest in the fields of biochemistry, toxicology, and pharmacology. Primarily recognized as a metabolite of nicotine, its presence in biological fluids serves as a biomarker for tobacco exposure. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological context. While its direct pharmacological activities are not extensively studied, this document will also explore the known biological effects of structurally related compounds to highlight potential areas for future research.
Chemical Structure and Properties
Gamma-oxo-3-pyridinebutanoic acid is a hybrid molecule incorporating a pyridine ring and a butanoic acid chain with a ketone functional group at the gamma position.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | PubChem |
| Molecular Weight | 179.17 g/mol | PubChem |
| IUPAC Name | 4-oxo-4-(pyridin-3-yl)butanoic acid | PubChem |
| Common Synonyms | gamma-oxo-3-pyridinebutanoic acid, 4-oxo-4-(3-pyridyl)butyric acid, 3-succinoylpyridine, OPBA | PubChem |
| CAS Number | 4192-31-8 | PubChem |
| Appearance | Solid | PubChem |
| pKa (predicted) | 4.15 ± 0.10 | PubChem |
| LogP (predicted) | 0.2 | PubChem |
Synthesis and Production
The synthesis of gamma-oxo-3-pyridinebutanoic acid can be approached through chemical and biotechnological methods.
Chemical Synthesis (Proposed)
Proposed Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation for synthesis.
General Experimental Considerations (based on analogous reactions):
-
Reaction Conditions: The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent.
-
Challenges: The low reactivity of the pyridine ring and the potential for side reactions, such as N-acylation, are significant hurdles to overcome. Specialized techniques, such as performing the reaction at high temperatures or using modified catalysts, might be necessary.
Biotechnological Production
A more recently developed and sustainable approach involves the use of genetically engineered microorganisms.
Experimental Protocol: Biosynthesis using Pseudomonas putida
This protocol is based on the work of Wang et al. (2015), who engineered a strain of Pseudomonas putida for the production of 3-succinoyl-pyridine (gamma-oxo-3-pyridinebutanoic acid) from nicotine.
1. Microorganism: Genetically engineered Pseudomonas putida S16dspm, with a blocked nicotine degradation pathway at the stage of 3-succinoyl-pyridine.
2. Culture Medium:
- Luria-Bertani (LB) medium for initial cell growth.
- Biotransformation medium: A minimal salt medium containing a nitrogen source and essential minerals.
3. Procedure:
- Cell Culture: Inoculate the engineered P. putida strain in LB medium and incubate at 30°C with shaking until the late logarithmic growth phase.
- Cell Harvest: Centrifuge the culture to harvest the bacterial cells.
- Biotransformation: Resuspend the cells in the biotransformation medium containing nicotine (from either pure solution or tobacco waste extract) as the substrate.
- Incubation: Incubate the reaction mixture at 30°C with shaking.
- Product Isolation: After the reaction, centrifuge the mixture to remove the cells. The supernatant, containing the product, can be purified by methods such as crystallization.
Table 2: Biotechnological Production of 3-Succinoyl-pyridine
| Parameter | Value | Source |
| Microorganism | Pseudomonas putida S16dspm | [1] |
| Substrate | Nicotine | [1] |
| Product Concentration (Fed-batch) | 9.8 g/L (from nicotine solution) | [1] |
| Product Concentration (Fed-batch) | 8.9 g/L (from tobacco waste) | [1] |
| Isolation Yield (Batch) | 54.2% | [1] |
Biological Context: A Nicotine Metabolite
Gamma-oxo-3-pyridinebutanoic acid is a significant metabolite of nicotine in humans. Its formation is a result of the 2'-oxidation pathway of nicotine metabolism.
Nicotine Metabolism Pathway
The metabolism of nicotine is complex, with the primary pathway being the C-oxidation to cotinine, catalyzed mainly by the cytochrome P450 enzyme CYP2A6. The 2'-oxidation pathway, leading to the formation of gamma-oxo-3-pyridinebutanoic acid, is a secondary but substantial route.
Caption: Nicotine metabolism to OPBA and its reduction.
This metabolic pathway is significant as it accounts for a portion of the administered nicotine dose in smokers. The resulting gamma-oxo-3-pyridinebutanoic acid can be further metabolized, primarily through reduction of the ketone group, to form 4-hydroxy-4-(3-pyridyl)butanoic acid.
Analytical Methodology
The quantification of gamma-oxo-3-pyridinebutanoic acid in biological matrices is crucial for pharmacokinetic and toxicological studies. A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported for its detection in human urine.
Experimental Protocol: Quantification in Human Urine by LC-APCI-MS/MS
This protocol is adapted from the study by Hecht et al. (1999).
1. Sample Preparation:
- An internal standard (e.g., a deuterated analog) is added to a urine sample.
- The sample is subjected to solid-phase extraction (SPE) to isolate the analyte.
- The eluate is then derivatized to improve chromatographic separation and detection sensitivity.
2. Chromatographic Separation:
- Technique: High-performance liquid chromatography (HPLC).
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient of aqueous and organic solvents.
3. Detection:
- Technique: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source.
- Mode: Selected reaction monitoring (SRM) for high selectivity and sensitivity.
Table 3: Urinary Levels of gamma-oxo-3-pyridinebutanoic acid in Smokers
| Population | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | n | Source |
| Smokers (ad lib smoking) | 228 | 129 | 8 | [2] |
| Smokers (nicotine patch) | 97.5 | 80.6 | 8 | [2] |
Biological Activities and Signaling Pathways (Exploratory)
Direct studies on the pharmacological effects and signaling pathways of gamma-oxo-3-pyridinebutanoic acid are limited. However, research on structurally similar compounds can provide insights into its potential biological activities.
Derivatives of the related compound, 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have been shown to possess a range of biological activities, including:
-
Anticancer Activity: Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown efficacy in animal models of inflammation and pain.
-
Antimicrobial Properties: Activity against various pathogenic microorganisms has been observed.
Given these findings, it is plausible that gamma-oxo-3-pyridinebutanoic acid could exhibit similar biological effects. Further research is warranted to investigate its potential as a bioactive molecule.
Workflow for Investigating Biological Activity:
Caption: A potential workflow for biological activity screening.
Conclusion
Gamma-oxo-3-pyridinebutanoic acid is a key metabolite of nicotine, and its detection serves as a reliable biomarker of tobacco exposure. While its own pharmacological profile is largely unexplored, its chemical structure suggests potential for a range of biological activities, as seen in closely related compounds. The development of a sustainable biotechnological production method opens avenues for obtaining larger quantities of this compound for further investigation. Future research should focus on elucidating its direct biological effects and understanding its role, if any, in the pathophysiology of smoking-related diseases. This will provide a more complete picture of the metabolic fate of nicotine and may uncover novel therapeutic opportunities.
References
3-Succinoylpyridine: A Technical Guide for Researchers
CAS Number: 4192-31-8 [1]
This technical guide provides an in-depth overview of 3-Succinoylpyridine (SP), a key intermediate in the microbial degradation of nicotine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, enzymatic transformation, and potential applications of this pyridine derivative.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | 4-(pyridin-3-yl)-4-oxobutanoic acid | |
| Alternate Names | γ-oxo-3-pyridinebutanoic acid, 4-OPC4a | [1][2][3] |
| CAS Number | 4192-31-8 | [1] |
| Molecular Formula | C9H9NO3 | |
| Molecular Weight | 179.17 g/mol | |
| Class | Gamma-keto acids and derivatives | [1] |
Role in Nicotine Degradation
3-Succinoylpyridine is a critical intermediate in the pyrrolidine pathway of nicotine degradation by certain bacteria, most notably Pseudomonas putida strain S16.[4] In this pathway, nicotine is catabolized into various compounds, with SP being a precursor to other valuable molecules.[2][3]
The metabolic fate of 3-Succinoylpyridine is of significant interest. It can be hydroxylated at the 6th position of the pyridine ring by the enzyme 3-succinoyl-pyridine monooxygenase to form 6-hydroxy-3-succinoylpyridine (HSP).[2][3] HSP is a precursor for the synthesis of 2,5-dihydroxypyridine (DHP), which has applications in the synthesis of pharmaceuticals like 5-aminolevulinic acid, used in cancer therapy.[5][6]
Biosynthesis and Biotransformation
Genetically engineered strains of Pseudomonas putida have been developed to optimize the production of 3-Succinoylpyridine from nicotine-rich tobacco waste.[2] By inactivating the gene responsible for the conversion of SP to HSP, the metabolic pathway is blocked, leading to the accumulation of SP.[2][3]
Experimental Workflow for SP Production
The following diagram illustrates a typical workflow for the production of 3-Succinoylpyridine from tobacco waste using engineered P. putida.
Signaling and Metabolic Pathways
The conversion of nicotine to 2,5-dihydroxypyridine in Pseudomonas putida involves a series of enzymatic reactions. The pathway highlighting the position of 3-Succinoylpyridine is depicted below.
The enzyme 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) is a flavoprotein that catalyzes the conversion of HSP to 2,5-DHP and succinate.[5][6][7] This reaction involves pyridine-ring β-hydroxylation and subsequent carbon-carbon cleavage.[5][6][7]
Experimental Protocols
Biotransformation of Nicotine to 3-Succinoylpyridine
This protocol is adapted from studies on engineered Pseudomonas putida S16.[2]
1. Preparation of Biocatalyst:
-
Culture the engineered P. putida strain (with inactivated spm gene) in a suitable medium (e.g., Luria-Bertani broth) to the desired cell density.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cell pellet in the reaction buffer to the desired concentration.
2. Biotransformation Reaction:
-
Prepare the reaction mixture containing the nicotine substrate (from extracted tobacco waste or pure nicotine solution) and the prepared biocatalyst in a reaction vessel.
-
Maintain the reaction at an optimal temperature (e.g., 30°C) with agitation.[2]
-
Monitor the progress of the reaction by taking samples at regular intervals.
3. Product Isolation and Purification:
-
After the reaction is complete, remove the cells by centrifugation.
-
The supernatant containing 3-Succinoylpyridine can be purified using techniques such as crystallization.[2][3]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for 3-Succinoylpyridine Analysis: [4]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and dilute sulfuric acid (e.g., 25:75 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV detector at 207 nm.[4]
Applications in Drug Development
3-Succinoylpyridine serves as a valuable precursor for the synthesis of various pharmaceutical compounds.[2][3] Its derivatives have been investigated for potential hypotensive and analgesic properties.[2][3] The pyridine ring and the succinoyl side chain offer multiple sites for chemical modification, making it an attractive scaffold for medicinal chemistry.
References
- 1. Showing Compound 3-Succinoylpyridine (FDB022355) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Oxo-4-(3-pyridyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Oxo-4-(3-pyridyl)butyric acid, a significant metabolite in nicotine metabolism and a key intermediate in various biochemical pathways. This document details its physicochemical properties, its role in toxicology as a biomarker for tobacco-specific nitrosamine exposure, and its involvement in microbial degradation of nicotine. Furthermore, this guide presents detailed experimental protocols for its analysis and discusses its synthesis and applications in research.
Introduction
4-Oxo-4-(3-pyridyl)butyric acid, also known by synonyms such as γ-Oxo-3-pyridinebutanoic acid and 3-Succinoylpyridine, is a monocarboxylic acid derivative of succinic acid.[1][2] Its presence in biological systems is primarily linked to the metabolism of nicotine and the metabolic activation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][3] As a metabolite, it is commonly detected in the urine of smokers.[1][2] This compound serves as a critical biomarker in toxicological studies and is a valuable intermediate in the synthesis of various chemical compounds.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Oxo-4-(3-pyridyl)butyric acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| CAS Number | 4192-31-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 129-130°C | [2] |
| Boiling Point | 405.7°C at 760 mmHg | [2] |
| Flash Point | 199.2°C | [2] |
| Density | 1.263 g/cm³ | [2] |
| Solubility | DMSO, Methanol | [2] |
Biochemical Pathways and Significance
4-Oxo-4-(3-pyridyl)butyric acid is a key node in several metabolic pathways, most notably in the human metabolism of nicotine and the microbial degradation of this alkaloid.
Human Metabolism of Nicotine and Tobacco-Specific Nitrosamines
In humans, 4-Oxo-4-(3-pyridyl)butyric acid (often referred to as "keto acid") is formed as a downstream metabolite of nicotine.[4] More critically, it is also a product of the metabolic activation of NNK, a potent tobacco-specific lung carcinogen.[3][5] The α-hydroxylation of NNK, a process catalyzed by cytochrome P-450 enzymes, leads to DNA damaging intermediates and the eventual formation of 4-Oxo-4-(3-pyridyl)butyric acid and 4-hydroxy-4-(3-pyridyl)butanoic acid ("hydroxy acid"), which are excreted in urine.[1][3][5] The presence of 4-Oxo-4-(3-pyridyl)butyric acid in urine can, therefore, serve as a biomarker for exposure to tobacco smoke and the metabolic activation of NNK.[3][4]
Microbial Degradation of Nicotine
In certain bacteria, such as Pseudomonas species, 4-Oxo-4-(3-pyridyl)butyric acid (referred to as 3-succinoyl-pyridine or SP in this context) is an intermediate in the pyrrolidine pathway of nicotine degradation.[6][7] In this pathway, nicotine is catabolized to SP, which is then hydroxylated to 6-hydroxy-3-succinoyl-pyridine (HSP) by the enzyme 3-succinoylpyridine monooxygenase (Spm).[6] HSP is further metabolized, eventually leading to the cleavage of the pyridine ring.[8][9]
Experimental Protocols
The quantification of 4-Oxo-4-(3-pyridyl)butyric acid in biological matrices is crucial for toxicological and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed analytical technique for this purpose.[4][5]
General Workflow for LC-MS/MS Analysis
A generalized workflow for the analysis of 4-Oxo-4-(3-pyridyl)butyric acid in urine is depicted below. This typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodological Steps
Sample Preparation:
-
An internal standard, such as a deuterated analog of the analyte, is added to a urine aliquot to correct for matrix effects and variations in extraction efficiency.[4]
-
The sample is then subjected to solid-phase extraction (SPE) to remove interfering compounds and concentrate the analyte.[4][5]
-
For certain applications, derivatization may be performed to improve the chromatographic properties and ionization efficiency of the analyte.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The prepared sample is injected into a liquid chromatograph, where the analyte is separated from other components on a C18 or similar reversed-phase column.[5]
-
A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer, such as ammonium acetate.[5]
-
The eluent from the LC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][5]
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[5]
Data Analysis:
-
The concentration of 4-Oxo-4-(3-pyridyl)butyric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Synthesis and Applications
4-Oxo-4-(3-pyridyl)butyric acid is commercially available from various chemical suppliers and is also used as a starting material in the synthesis of other compounds.[10][11] Its primary applications are in:
-
Toxicology Research: As a biomarker for exposure to tobacco smoke and the metabolic activation of tobacco-specific nitrosamines.[3][4]
-
Metabolic Studies: To investigate the pathways of nicotine metabolism in various organisms.[6][12]
-
Organic Synthesis: As an intermediate in the preparation of novel chemical entities.[2]
-
Analytical Chemistry: As a reference standard for the development and validation of analytical methods.[2][11]
Conclusion
4-Oxo-4-(3-pyridyl)butyric acid is a molecule of significant interest in the fields of toxicology, biochemistry, and analytical chemistry. Its role as a biomarker for tobacco-related carcinogen exposure underscores its importance in public health research. The detailed understanding of its metabolic pathways and the availability of robust analytical methods for its quantification will continue to facilitate research into the health effects of tobacco use and the development of potential interventions.
References
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A sirA-like gene, sirA2, is essential for 3-succinoyl-pyridine metabolism in the newly isolated nicotine-degrading Pseudomonas sp. HZN6 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]
- 12. THE METABOLIC FORMATION OF GAMMA-(3-PYRIDYL)-GAMMA-HYDROXYBUTYRIC ACID AND ITS POSSIBLE INTERMEDIARY ROLE IN THE MAMMALIAN METABOLISM OF NICOTINE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a pyridine-containing keto acid. The document elucidates the compound's discovery as a significant metabolite of nicotine and tobacco-specific nitrosamines, its physicochemical properties, and a proposed synthetic pathway. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its known biological context. This guide aims to serve as a foundational resource for researchers in the fields of toxicology, pharmacology, and synthetic chemistry.
Introduction
This compound, also known by synonyms such as γ-Oxo-3-pyridinebutanoic acid and 3-Succinoylpyridine, is a molecule of interest primarily due to its association with tobacco consumption. It is a well-documented byproduct of the metabolic breakdown of tobacco-specific N-nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and nicotine itself.[1] The presence of this compound in the urine of smokers serves as a biomarker for exposure to tobacco products.[1] While its discovery is rooted in metabolic studies, its chemical synthesis and potential biological activities beyond that of a metabolite are areas of scientific inquiry. This guide provides a detailed exploration of this compound, from its fundamental properties to its synthesis and biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 4192-31-8 | [2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.18 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [1] |
| Synonyms | γ-Oxo-3-pyridinebutanoic acid, 3-Succinoylpyridine, OPBA | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through a Friedel-Crafts acylation reaction. This classic method involves the reaction of a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst. While a specific, detailed protocol for this exact molecule is not extensively documented in publicly available literature, a plausible and generalized experimental procedure is outlined below, based on established chemical principles.
Proposed Synthetic Route: Friedel-Crafts Acylation
The logical synthetic pathway involves the acylation of a suitable pyridine precursor with succinic anhydride. Due to the electron-deficient nature of the pyridine ring, direct Friedel-Crafts acylation can be challenging. However, the reaction can be facilitated under appropriate conditions, potentially using a more reactive pyridine derivative or harsh reaction conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Disclaimer: This is a generalized protocol and requires optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
3-Bromopyridine (or other suitable pyridine derivative)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or dichloromethane)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the anhydrous solvent.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Reagent Addition: Dissolve succinic anhydride in the solvent and add it to the flask. Subsequently, add 3-bromopyridine dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, followed by heating under reflux for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in the organic layer, separate the layers. If the product is in the aqueous layer, extract the aqueous layer several times with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system.
Caption: Experimental workflow for the synthesis.
Characterization Data
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. Expected data from these analyses are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the aliphatic protons of the butanoic acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, carboxylic acid carbon, pyridine ring carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-N (pyridine) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.18 m/z). |
Biological Context and Signaling Pathways
Metabolic Origin
The primary context for the "discovery" of this compound is in the field of toxicology and pharmacology as a metabolite of tobacco alkaloids and related carcinogens. It is formed through the metabolic processing of compounds like nicotine and the potent procarcinogen NNK. This metabolic conversion is catalyzed by cytochrome P450 enzymes in the liver.
Caption: Metabolic formation of this compound.
Potential Signaling Pathway Involvement
Direct studies on the interaction of this compound with specific signaling pathways are currently limited. However, given its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, it is plausible that it could exhibit some activity in modulating epigenetic pathways. Butyric acid and its derivatives are known to influence cellular processes such as proliferation, differentiation, and apoptosis through their effects on gene expression. Further research is warranted to investigate whether this compound possesses similar biological activities.
Conclusion
This compound is a compound of significant interest due to its origins as a metabolite of tobacco-related compounds. This guide has provided a comprehensive overview of its known properties, a proposed synthetic route with a detailed experimental protocol, and its biological context. The information presented herein is intended to facilitate further research into the chemistry and biology of this molecule, potentially uncovering novel applications in pharmacology and toxicology. Future studies should focus on optimizing its synthesis, fully characterizing its biological activity, and elucidating any involvement in cellular signaling pathways.
References
Endogenous Sources of 4-Oxo-4-(pyridin-3-yl)butanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous sources of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a significant metabolite in xenobiotic metabolism. Primarily originating from the biotransformation of nicotine and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), this keto acid serves as a critical biomarker for assessing exposure to tobacco products and understanding the metabolic pathways leading to the formation of potentially carcinogenic compounds. This document details the metabolic pathways involved, presents quantitative data from human studies, and provides in-depth experimental protocols for the extraction, derivatization, and quantification of this compound in biological matrices, primarily urine. Furthermore, this guide includes detailed visualizations of metabolic and experimental workflows to aid in research and development.
Introduction
This compound, also known as keto acid, is a monocarboxylic acid that has been identified as a significant downstream metabolite in human biological fluids.[1] Its presence is almost exclusively linked to the metabolism of exogenous compounds, making it a valuable biomarker in toxicology and drug development. The primary precursors to endogenous this compound are nicotine, the principal addictive alkaloid in tobacco, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent procarcinogen found in tobacco products.[2][3] Understanding the formation of this keto acid is crucial for evaluating tobacco exposure, assessing individual metabolic differences, and investigating the pathways of carcinogen activation.
Endogenous Metabolic Pathways
The formation of this compound in humans is a result of two primary metabolic pathways: the 2'-oxidation of nicotine and the α-hydroxylation of NNK.
Nicotine Metabolism
The major pathway of nicotine metabolism is the 5'-oxidation to cotinine, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6.[2] However, a smaller but significant pathway is the 2'-oxidation of the pyrrolidine ring of nicotine.[4][5] This pathway leads to the formation of an unstable intermediate, 2'-hydroxynicotine, which exists in equilibrium with an open-chain enamine and a γ-(methylamino)ketone. This ketone is further metabolized to yield this compound.[6] Subsequently, the keto acid can be reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). The conversion of nicotine to keto acid and hydroxy acid is a substantial metabolic route in humans.
NNK Metabolism
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent lung carcinogen present in tobacco products.[7] One of its metabolic activation pathways involves α-hydroxylation, which leads to the formation of DNA-damaging intermediates. The end products of these activation pathways that are excreted in urine include this compound and 4-hydroxy-4-(3-pyridyl)butanoic acid.[3] Therefore, the presence of these compounds can also indicate the metabolic activation of this carcinogen.
Quantitative Data
The urinary concentrations of this compound and its reduced form, 4-hydroxy-4-(3-pyridyl)butanoic acid, have been quantified in several studies involving smokers and users of nicotine replacement therapy. These data provide valuable insights into the extent of the 2'-oxidation pathway of nicotine metabolism.
| Population | Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Sample Size (n) | Citation |
| Smokers (ad lib smoking) | (S)-Hydroxy Acid | 14.1 | 8.0 | 18 | |
| Smokers (ad lib smoking) | (R)-Hydroxy Acid | 1120 | 600 | 18 | |
| Nicotine Patch Users | (S)-Hydroxy Acid | 4.1 | 3.3 | 18 | |
| Nicotine Patch Users | (R)-Hydroxy Acid | 363 | 228 | 18 | |
| Smokers | Keto Acid | 228 | 129 | 8 | |
| Nicotine Patch Users | Keto Acid | 97.5 | 80.6 | 8 |
Table 1: Urinary Concentrations of this compound (Keto Acid) and Enantiomers of 4-Hydroxy-4-(pyridin-3-yl)butanoic Acid (Hydroxy Acid).
Experimental Protocols
The quantification of this compound in biological samples, particularly urine, requires a multi-step analytical procedure involving sample preparation, derivatization, and instrumental analysis. The following sections provide a detailed protocol based on established methodologies.[8]
Overview of the Analytical Workflow
The analytical workflow for the quantification of this compound involves several key stages:
-
Sample Preparation: Extraction and purification of the analyte from the complex biological matrix.
-
Reduction: Conversion of the keto acid to the corresponding hydroxy acid.
-
Derivatization: Chemical modification of the hydroxy acid to enhance its chromatographic and mass spectrometric properties.
-
LC-MS/MS Analysis: Separation and detection of the derivatized analyte.
Materials and Reagents
-
This compound standard
-
[2,2,3,3,4-D5]4-hydroxy-4-(3-pyridyl)butanoic acid (internal standard)
-
Sodium borohydride (NaBH₄)
-
Methanol (HPLC grade)
-
Hydrochloric acid (concentrated)
-
(S)-(-)-α-methylbenzyl isocyanate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (ultrapure)
-
Standard laboratory glassware and equipment
Detailed Methodologies
A deuterated internal standard is crucial for accurate quantification by mass spectrometry. While commercial sources are available, a synthetic route can be employed. A detailed synthetic protocol would involve multiple steps, likely starting from a deuterated precursor and building the molecule. For the purpose of this guide, it is recommended to procure a certified standard from a reputable supplier.
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add the internal standard, [2,2,3,3,4-D5]hydroxy acid.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract from the SPE step in a suitable buffer or solvent.
-
Reduction Reaction: Add a freshly prepared solution of sodium borohydride (NaBH₄) in an appropriate solvent (e.g., methanol or an aqueous buffer) to the reconstituted extract. The exact concentration and volume of the NaBH₄ solution should be optimized to ensure complete reduction of the keto acid to the hydroxy acid.[8][9]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).
-
Quenching: Quench the reaction by adding a small amount of acid (e.g., dilute HCl) to neutralize the excess NaBH₄.
This two-step derivatization process is designed to improve the chromatographic properties and mass spectrometric detection of the hydroxy acid.
-
Esterification:
-
To the solution containing the hydroxy acid, add acidic methanol (e.g., prepared by bubbling HCl gas through methanol or by carefully adding acetyl chloride to cold methanol).
-
Heat the mixture (e.g., at 60°C) for a specified time (e.g., 1-2 hours) to convert the carboxylic acid group to a methyl ester.[5]
-
Evaporate the solvent.
-
-
Chiral Derivatization:
-
Reconstitute the dried methyl ester in an aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a chiral derivatizing agent, such as (S)-(-)-α-methylbenzyl isocyanate, to react with the hydroxyl group. This will form diastereomers that can be separated on a chiral or achiral HPLC column.[8]
-
Allow the reaction to proceed at room temperature for a set time (e.g., 30-60 minutes).
-
-
HPLC Purification: The derivatized sample may require purification by HPLC to remove excess derivatizing reagent and other byproducts before LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[10][11]
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the derivatized hydroxy acid and its deuterated internal standard need to be determined and optimized.
-
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of diastereomers |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for the specific derivative |
Table 2: Typical LC-MS/MS Parameters for Analysis.
Conclusion
This compound is a key metabolite in the biotransformation of nicotine and the tobacco-specific carcinogen NNK. Its quantification in biological fluids provides a reliable measure of tobacco exposure and offers insights into individual metabolic profiles related to carcinogen activation. The analytical methods detailed in this guide, centered around solid-phase extraction and LC-MS/MS, provide a robust framework for researchers and drug development professionals to accurately measure this important biomarker. The provided diagrams and protocols are intended to serve as a practical resource for the implementation of these analytical techniques in a laboratory setting. Further method development and validation will be necessary to adapt these protocols to specific laboratory instrumentation and research needs.
References
- 1. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Role of 4-Oxo-4-(pyridin-3-yl)butanoic Acid in Nicotine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation, quantification, and potential biological significance of 4-oxo-4-(pyridin-3-yl)butanoic acid, a notable metabolite of nicotine. Emerging from the nicotine 2'-oxidation pathway, this keto acid, along with its corresponding hydroxy acid, represents a substantial, yet often overlooked, route of nicotine metabolism in humans. This document details the enzymatic processes involved in its formation, presents validated analytical methodologies for its quantification in biological matrices, and explores its metabolic fate and potential physiological relevance. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the complex processes involved.
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a diverse array of metabolites. While the C-oxidation pathway to cotinine, primarily mediated by cytochrome P450 2A6 (CYP2A6), is the most widely studied route, accounting for 70-80% of nicotine metabolism, other pathways contribute significantly to its clearance and pharmacological effects. One such pathway is the 2'-oxidation of the pyrrolidine ring, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), an unstable intermediate that is further metabolized to this compound (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[1] These two metabolites can account for up to 14% of the administered nicotine dose, highlighting the quantitative importance of the 2'-oxidation pathway in humans.[2] Understanding the nuances of this metabolic route is crucial for a complete picture of nicotine disposition and may have implications for assessing nicotine exposure, understanding smoking-related diseases, and developing novel smoking cessation therapies.
Formation of this compound
The generation of this compound from nicotine is a multi-step process initiated by the 2'-hydroxylation of the nicotine molecule.
Enzymatic Pathway
The primary enzyme implicated in the initial 2'-hydroxylation of nicotine is Cytochrome P450 2A6 (CYP2A6) .[1] While CYP2A6 is the principal enzyme in the major 5'-hydroxylation pathway leading to cotinine, it also catalyzes the 2'-hydroxylation, albeit at a lower rate. The rate of formation of the initial product, 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), via CYP2A6 is approximately 11% of the rate of cotinine formation.[1]
Studies with human liver microsomes have shown a correlation between the rates of formation of the keto acid and cotinine, further supporting the role of CYP2A6 in this pathway.[1] However, it is important to note that CYP2A6 may not be the sole enzyme responsible for nicotine 2'-oxidation. The potential involvement of other enzymes, such as Flavin-Containing Monooxygenases (FMOs) , particularly FMO3 which is highly expressed in the liver, has been suggested for nicotine N'-oxidation.[3][4] While a direct role for FMOs in 2'-oxidation has not been definitively established, their broad substrate specificity warrants further investigation into their potential contribution to the formation of this compound.
The aminoketone intermediate is unstable and is further metabolized to the keto acid.[1] This subsequent oxidation step is less well characterized but is presumed to be rapid.
Quantitative Analysis
The quantification of this compound in biological fluids, primarily urine, is essential for understanding its contribution to overall nicotine metabolism.
Data Presentation
The following table summarizes the urinary concentrations of this compound (keto acid) and its related metabolite, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), in different populations.
| Population | Metabolite | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Sample Size (n) | Citation |
| Smokers (ad lib smoking) | (S)-Hydroxy Acid | 14.1 | 8.0 | 18 | [2] |
| (R)-Hydroxy Acid | 1120 | 600 | 18 | [2] | |
| Keto Acid | 228 | 129 | 8 | [2] | |
| Nicotine Patch Users | (S)-Hydroxy Acid | 4.1 | 3.3 | 18 | [2] |
| (R)-Hydroxy Acid | 363 | 228 | 18 | [2] | |
| Keto Acid | 97.5 | 80.6 | 8 | [2] |
Note: The hydroxy acid exists as (S) and (R) enantiomers, with the (R)-enantiomer being predominant in urine.
Experimental Protocols
A validated method for the quantification of this compound and its hydroxy acid counterpart in human urine utilizes liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS).[2]
3.2.1. Sample Preparation
A critical step in the analysis is the sample preparation, which involves solid-phase extraction (SPE) and derivatization. Due to the analytical challenges in directly measuring the keto acid, a common approach is to quantitatively reduce it to the more stable hydroxy acid using sodium borohydride (NaBH₄).[2]
References
- 1. Endogenous Roles of Mammalian Flavin-Containing Monooxygenases [mdpi.com]
- 2. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Succinoylpyridine: A Microbial Metabolite with Unexplored Potential as a Human Biomarker
For Immediate Release
This technical guide provides a comprehensive overview of 3-Succinoylpyridine (3-SP), a pyridine derivative primarily recognized as an intermediate in the microbial degradation of nicotine. While its role in environmental microbiology and biotechnology is well-documented, its utility as a clinical or research biomarker for tobacco exposure in humans remains largely unexplored. This document will synthesize the current scientific understanding of 3-SP, detailing its metabolic pathway in microorganisms, the analytical methods employed for its detection, and the significant knowledge gap concerning its relevance to human health.
Core Concepts: 3-Succinoylpyridine in Microbial Nicotine Metabolism
3-Succinoylpyridine is a key intermediate in the pyrrolidine pathway of nicotine degradation by certain bacteria, most notably of the Pseudomonas genus.[1][2] These microorganisms utilize nicotine as a sole source of carbon, nitrogen, and energy.[2] The metabolic conversion of nicotine to 3-SP is part of a natural detoxification process, which has garnered interest for its potential applications in bioremediation of tobacco waste and the synthesis of valuable chemical precursors.[3][4]
The microbial degradation of nicotine to 3-SP and its subsequent metabolites is a multi-step enzymatic process. The pathway, as elucidated in Pseudomonas species, involves the initial transformation of nicotine to pseudooxynicotine, which is then converted to 3-succinoylpyridine.[2] Further metabolism hydroxylates 3-SP to 6-hydroxy-3-succinoylpyridine (HSP).[2]
Signaling Pathways and Logical Relationships
The metabolic transformation of nicotine in Pseudomonas species leading to and from 3-Succinoylpyridine can be visualized as a direct enzymatic cascade. This pathway is of significant interest for biotechnological applications, such as the production of HSP, a precursor for various pharmaceuticals.[5]
Experimental Protocols and Data
The study of 3-SP in microbial systems has been facilitated by various analytical techniques. The primary methods for detection and quantification are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed for structural confirmation of the isolated 3-SP.[1]
Quantification of 3-Succinoylpyridine in Microbial Cultures
A common experimental workflow for the quantification of 3-SP from microbial cultures involves the following steps:
Table 1: Analytical Methods for 3-Succinoylpyridine Detection in Microbial Studies
| Method | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification of 3-SP in culture media | [1] |
| Thin-Layer Chromatography (TLC) | Qualitative analysis of 3-SP | [1] |
| Mass Spectrometry (MS) | Structural identification of 3-SP | [1] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of 3-SP | [1] |
The Knowledge Gap: 3-Succinoylpyridine as a Human Biomarker
Despite the detailed understanding of 3-SP in microbial contexts, a thorough review of the scientific literature reveals a significant absence of research on 3-succinoylpyridine as a biomarker of tobacco exposure or nicotine metabolism in humans. Studies on biomarkers of tobacco smoke exposure in human biological fluids, such as urine and blood, typically focus on compounds like cotinine, anabasine, and various nicotine metabolites, as well as carcinogens like NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).[6][7][8]
There is currently no published data on:
-
The detection or quantification of 3-SP in human biological samples (e.g., urine, plasma, saliva).
-
A validated analytical method for the detection of 3-SP in human matrices.
-
The metabolic pathway for the formation of 3-SP in mammals, if one exists.
-
Correlations between 3-SP levels and the extent of tobacco use or nicotine intake in human populations.
Future Directions and Conclusion
The absence of 3-succinoylpyridine in the extensive literature of human tobacco smoke biomarkers suggests that it is either not a significant metabolite of nicotine in mammals or has been overlooked. The established analytical methods for its detection in microbial studies could serve as a starting point for developing assays for human biological fluids.
For researchers, scientists, and drug development professionals, the potential of 3-SP as a novel biomarker remains an open question. Future research would need to address the fundamental aspects of its formation, metabolism, and excretion in humans. Until such studies are conducted, 3-succinoylpyridine should be considered a compound of interest primarily in the fields of environmental microbiology and biotechnology, with its role as a human biomarker of tobacco exposure being purely speculative. Further investigation is warranted to determine if 3-SP holds any promise in clinical and research settings.
References
- 1. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Ethenylpyridine Measured in Urine of Active and Passive Smokers: A Promising Biomarker and Toxicological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Preliminary Research on 4-Oxo-4-(3-pyridyl)butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-4-(3-pyridyl)butyric acid, also known as γ-oxo-3-pyridinebutanoic acid, is a monocarboxylic acid that is structurally related to succinic acid.[1] It is primarily recognized as a significant metabolite of nicotine and tobacco-specific nitrosamines (TSNAs), such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN).[1][2] Its presence in human urine is a well-established biomarker for exposure to tobacco products.[3] This technical guide provides a comprehensive overview of the current knowledge on 4-oxo-4-(3-pyridyl)butyric acid, including its chemical properties, metabolic origins, and analytical methodologies. While its role as a biomarker is well-documented, this guide also explores the current, albeit limited, understanding of its intrinsic biological activities and provides context by drawing parallels with the known effects of the structurally related molecule, butyric acid.
Chemical and Physical Properties
4-Oxo-4-(3-pyridyl)butyric acid is a solid at room temperature with the chemical formula C₉H₉NO₃.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1] |
| CAS Number | 4192-31-8 | [1][2] |
| Melting Point | 160-162 °C | |
| Appearance | Solid | [1] |
| IUPAC Name | 4-oxo-4-(pyridin-3-yl)butanoic acid | [1][2] |
| Synonyms | γ-Oxo-3-pyridinebutanoic acid, 3-Succinoylpyridine, 4-(3-Pyridyl)-4-oxobutyric acid, OPBA | [2] |
Metabolic Formation
4-Oxo-4-(3-pyridyl)butyric acid is not a compound that is endogenously produced in humans in the absence of tobacco exposure. It is a metabolic byproduct of nicotine and several carcinogenic TSNAs found in tobacco products.[1][3] The metabolic pathways leading to its formation are of significant interest in the fields of toxicology and cancer research.
The primary pathway involves the cytochrome P450-mediated hydroxylation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2] This metabolic activation of NNK is a critical step in its carcinogenic activity.
References
Methodological & Application
Synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with direct Friedel-Crafts acylation of the electron-deficient pyridine ring, this protocol outlines a robust alternative route. The synthesis commences with the formation of a 3-pyridyl Grignard reagent from 3-bromopyridine, which is then reacted with a succinic acid monoester acid chloride. The resulting ester is subsequently hydrolyzed to yield the target keto acid. This methodology offers a reliable and scalable approach for the preparation of this compound.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of both a ketone and a carboxylic acid functionality, attached to a pyridine core, makes it a versatile scaffold for the development of novel therapeutic agents. The conventional Friedel-Crafts acylation, a common method for the synthesis of aryl ketones, is generally ineffective for pyridine. The Lewis basicity of the pyridine nitrogen leads to the formation of a complex with the Lewis acid catalyst, deactivating it and preventing the desired acylation of the ring. To overcome this limitation, this protocol details a multi-step synthesis that avoids the problematic direct acylation of pyridine.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a three-step process, beginning with the preparation of a key intermediate, the 3-pyridylmagnesium chloride Grignard reagent. This is followed by a nucleophilic acyl substitution reaction with a mono-protected succinic acid derivative, and the final step involves the deprotection (hydrolysis) of the resulting ester to afford the desired product.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Bromopyridine | Sigma-Aldrich | 99% |
| Isopropylmagnesium chloride (2M in THF) | Sigma-Aldrich | 2.0 M |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% |
| Succinic anhydride | Sigma-Aldrich | ≥99% |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | ≥99.5% |
| Anhydrous Methanol (MeOH) | Sigma-Aldrich | 99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | ≥99.8% |
| Hydrochloric acid (HCl), concentrated | Fisher Scientific | 37% |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium sulfate (MgSO₄) | Fisher Scientific | ACS Grade |
| Diethyl ether (Et₂O) | Fisher Scientific | ACS Grade |
Step 1: Preparation of Methyl 4-chloro-4-oxobutanoate
This protocol describes the preparation of the acylating agent from succinic anhydride.
-
Esterification of Succinic Anhydride:
-
To a solution of succinic anhydride (1.0 eq) in anhydrous methanol (5 mL/g of anhydride), stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure to obtain methyl hydrogen succinate as a white solid.
-
-
Formation of the Acid Chloride:
-
Suspend methyl hydrogen succinate (1.0 eq) in anhydrous dichloromethane (10 mL/g).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude methyl 4-chloro-4-oxobutanoate, which can be used in the next step without further purification.
-
Step 2: Synthesis of Methyl 4-oxo-4-(pyridin-3-yl)butanoate
This step involves the crucial Grignard reaction.
-
Formation of 3-Pyridylmagnesium Chloride:
-
To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF (5 mL/mmol of bromide), add isopropylmagnesium chloride (1.05 eq, 2M solution in THF) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting solution at room temperature for 2 hours. The formation of the Grignard reagent can be monitored by TLC.
-
-
Acylation of the Grignard Reagent:
-
In a separate flask, dissolve the crude methyl 4-chloro-4-oxobutanoate (1.0 eq) in anhydrous THF (5 mL/mmol).
-
Cool this solution to -70 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared 3-pyridylmagnesium chloride solution to the cooled solution of the acid chloride via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-oxo-4-(pyridin-3-yl)butanoate.
-
Step 3: Synthesis of this compound
This is the final hydrolysis step.
-
Hydrolysis of the Ester:
-
Dissolve the purified methyl 4-oxo-4-(pyridin-3-yl)butanoate (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 mL/mmol of ester).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Isolation and Purification of the Final Product:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 4-5 by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
-
Quantitative Data Summary
| Step | Reactant 1 | Eq. | Reactant 2 | Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Succinic anhydride | 1.0 | Methanol | xs | Methanol | RT | 2 | >95 |
| 1b | Methyl hydrogen succinate | 1.0 | Thionyl chloride | 1.2 | DCM | Reflux | 2 | Crude |
| 2a | 3-Bromopyridine | 1.0 | Isopropylmagnesium chloride | 1.05 | THF | RT | 2 | In situ |
| 2b | 3-Pyridylmagnesium chloride | 1.0 | Methyl 4-chloro-4-oxobutanoate | 1.0 | THF | -70 to RT | 12 | 60-70 |
| 3 | Methyl 4-oxo-4-(pyridin-3-yl)butanoate | 1.0 | 6 M Hydrochloric acid | xs | Water | Reflux | 4-6 | 85-95 |
Characterization Data
This compound
-
Molecular Formula: C₉H₉NO₃
-
Molecular Weight: 179.17 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H), 9.15 (d, J=1.8 Hz, 1H), 8.80 (dd, J=4.8, 1.6 Hz, 1H), 8.30 (dt, J=8.0, 1.9 Hz, 1H), 7.55 (dd, J=8.0, 4.8 Hz, 1H), 3.30 (t, J=6.4 Hz, 2H), 2.70 (t, J=6.4 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 197.5, 173.8, 153.5, 149.8, 135.7, 131.9, 123.9, 32.9, 28.0.
-
IR (KBr, cm⁻¹): 3440 (O-H), 1710 (C=O, acid), 1690 (C=O, ketone), 1590, 1420.
-
MS (ESI): m/z 180.1 [M+H]⁺.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Thionyl chloride is corrosive and lachrymatory; handle with caution.
-
Anhydrous solvents are required for the Grignard reaction; ensure all glassware is thoroughly dried.
Conclusion
The described synthetic protocol provides a reliable and efficient method for the preparation of this compound. By circumventing the challenges of direct Friedel-Crafts acylation on the pyridine ring, this multi-step approach, utilizing a Grignard reagent, offers a practical route for obtaining this valuable synthetic intermediate in good overall yield. The detailed experimental procedures and characterization data provided herein should enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.
Application Notes and Protocols for the Purification of gamma-oxo-3-pyridinebutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of gamma-oxo-3-pyridinebutanoic acid, a compound of interest in various research fields, including as a metabolite of nicotine. The following methods are designed to yield a high-purity product suitable for analytical and further developmental work.
Introduction
Gamma-oxo-3-pyridinebutanoic acid is a dually functionalized molecule containing a pyridine ring, a ketone, and a carboxylic acid. This unique structure presents both challenges and opportunities for its purification. The presence of a basic pyridine nitrogen (predicted pKa ~5.0) and an acidic carboxylic acid (predicted pKa ~4.06) means the compound's overall charge and, consequently, its solubility are highly dependent on the pH of the solution.[1] This document outlines three common purification techniques: crystallization, liquid-liquid extraction, and column chromatography, with detailed protocols for each.
Physicochemical Properties
A summary of the known and predicted properties of gamma-oxo-3-pyridinebutanoic acid is presented below. This information is critical for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C9H9NO3 | PubChem |
| Molecular Weight | 179.17 g/mol | PubChem[2] |
| Physical Description | Solid | HMDB[2] |
| Predicted pKa (Strongest Acidic) | 4.06 | ChemAxon[1] |
| Predicted pKa (Strongest Basic) | 5.0 | ChemAxon[1] |
| Predicted Water Solubility | 24.2 g/L | ALOGPS[1] |
Purification Techniques: A Comparative Overview
The choice of purification technique will depend on the initial purity of the sample, the desired final purity, and the scale of the purification. Below is a summary of the expected performance of each method.
| Technique | Purity | Yield | Recovery | Throughput |
| Crystallization | High | Moderate | Moderate | Low to Medium |
| Liquid-Liquid Extraction | Moderate | High | High | High |
| Column Chromatography | Very High | Low to Moderate | Low to Moderate | Low |
Experimental Protocols
Purification by Crystallization
Crystallization is an effective technique for obtaining high-purity solid material. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound when hot but not when cold.
Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of crude gamma-oxo-3-pyridinebutanoic acid in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
A suitable solvent system will show a significant increase in solubility with temperature. An ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
In a flask, add the crude gamma-oxo-3-pyridinebutanoic acid to a minimal amount of the chosen hot solvent system.
-
Stir and heat the mixture until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For further crystal formation, place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Purification by Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. The pH of the aqueous phase can be adjusted to manipulate the charge and solubility of the target compound.
Protocol:
-
Dissolution:
-
Dissolve the crude gamma-oxo-3-pyridinebutanoic acid in water.
-
-
Acidic Wash (to remove basic impurities):
-
Adjust the pH of the aqueous solution to ~2 with 1M HCl.
-
Extract the aqueous solution with an organic solvent like ethyl acetate (3 x volume of aqueous phase).
-
Discard the organic phase containing neutral and acidic impurities. The protonated target compound should remain in the aqueous phase.
-
-
Basification and Extraction:
-
Adjust the pH of the aqueous phase to ~7-8 with a base like sodium bicarbonate. At this pH, the carboxylic acid will be deprotonated, and the pyridine nitrogen will be neutral, increasing its organic solubility.
-
Extract the aqueous solution with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Purification by Column Chromatography
Column chromatography provides the highest resolution for purification. Given the amphoteric nature of gamma-oxo-3-pyridinebutanoic acid, ion-exchange chromatography is a suitable choice. Alternatively, silica gel chromatography can be used with an appropriate mobile phase.
Protocol (Silica Gel Chromatography):
-
Stationary Phase Preparation:
-
Pack a glass column with silica gel slurried in the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed sample and load it onto the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A common gradient is from 100% dichloromethane to 90:10 dichloromethane:methanol.
-
To improve peak shape and prevent tailing due to the acidic and basic nature of the compound, a small amount of acetic acid or triethylamine can be added to the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified gamma-oxo-3-pyridinebutanoic acid.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents and chemicals with care, consulting the Safety Data Sheet (SDS) for each.
-
Dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Urinary Analysis of 3-Succinoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the quantitative analysis of 3-Succinoylpyridine in human urine. 3-Succinoylpyridine is a metabolite of nicotine and serves as a potential biomarker for tobacco exposure. The following protocol is based on established methodologies for the analysis of other nicotine metabolites in urine, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Introduction
3-Succinoylpyridine is a pyridine derivative formed during the metabolism of nicotine. Its presence and concentration in urine can provide valuable information regarding an individual's exposure to tobacco products. Accurate and reliable quantification of this metabolite is crucial for clinical research, toxicological studies, and the development of new products in the tobacco and pharmaceutical industries. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of 3-Succinoylpyridine in a urinary matrix.
Quantitative Data Summary
As there is limited published data on the specific quantification of 3-Succinoylpyridine in human urine, the following table presents expected performance characteristics of the described LC-MS/MS method. These values are based on typical performance for analogous nicotine metabolites.
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the method. |
| Recovery | 85 - 115% | The efficiency of the extraction procedure in recovering the analyte from the urine matrix. |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for measurements taken on different days. |
| Intra-day Precision (%CV) | < 10% | The coefficient of variation for measurements taken within the same day. |
Experimental Protocols
Urine Sample Collection and Storage
Proper sample collection and storage are critical to ensure the integrity of the analyte.
-
Collection: Collect mid-stream urine samples in sterile polypropylene containers.
-
Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended. Avoid multiple freeze-thaw cycles.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction (LLE) procedure to isolate 3-Succinoylpyridine from the urine matrix.[1]
Reagents and Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., 3-Succinoylpyridine-d4)
-
5 N Sodium Hydroxide (NaOH)
-
Extraction Solvent: 50:50 (v/v) Methylene Chloride:Diethyl Ether
-
0.25 N Hydrochloric Acid (HCl) in methanol
-
Reconstitution Solvent: Water
-
4 mL glass vials
-
1.5 mL HPLC vials
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 250 µL of urine into a 4 mL glass vial.
-
Add 40 µL of the internal standard solution.
-
Add 50 µL of 5 N NaOH to basify the sample.
-
Add 1.5 mL of the extraction solvent (50:50 Methylene Chloride:Diethyl Ether).
-
Vortex for 1.5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer 1 mL of the organic (bottom) layer to a clean 1.5 mL HPLC vial.
-
Add 10 µL of 0.25 N HCl in methanol to the organic extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract with 200 µL of water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (adapted from methods for other nicotine metabolites): [1]
-
Column: A reversed-phase column suitable for polar compounds, such as a Biphenyl or C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Succinoylpyridine: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will need to be determined, but based on its structure, it is expected to be around 180.07. Product ions would be generated by fragmentation of the succinoyl side chain.
-
Internal Standard (e.g., 3-Succinoylpyridine-d4): The precursor and product ions will be shifted by +4 m/z units compared to the unlabeled analyte.
-
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for 3-Succinoylpyridine by infusing a standard solution.
Visualizations
Metabolic Pathway of Nicotine to 3-Succinoylpyridine
The following diagram illustrates the metabolic conversion of nicotine to 3-Succinoylpyridine, which is a key pathway in certain biological systems and relevant for its presence as a biomarker.[2][3]
Experimental Workflow for Urinary Analysis
The diagram below outlines the major steps in the experimental workflow for the quantification of 3-Succinoylpyridine in urine samples.
References
- 1. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 2. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: 4-Oxo-4-(3-pyridyl)butyric Acid in Toxicology Studies
Introduction
4-Oxo-4-(3-pyridyl)butyric acid, also known as keto acid, is a significant metabolite of nicotine.[1][2] Its presence and concentration in biological fluids, particularly urine, serve as a reliable biomarker for assessing exposure to nicotine from tobacco products and nicotine replacement therapies.[1] In the field of toxicology, the quantification of this metabolite provides valuable data for understanding the extent of tobacco use, verifying smoking cessation, and studying the metabolic pathways of nicotine in humans.[1][2] Unlike some other tobacco-related compounds, its primary toxicological relevance lies in its role as an indicator of exposure to other harmful substances in tobacco smoke, rather than its own inherent toxicity.[3]
Application as a Biomarker of Nicotine Exposure
The primary application of 4-Oxo-4-(3-pyridyl)butyric acid in toxicology is as a specific biomarker for nicotine uptake. Its formation is a substantial pathway in human nicotine metabolism.[1][2] The quantification of this keto acid allows researchers and clinicians to:
-
Objectively measure tobacco exposure: Urinary levels of 4-Oxo-4-(3-pyridyl)butyric acid can confirm and quantify the extent of recent tobacco use.
-
Monitor smoking cessation: A significant decrease in the concentration of this metabolite can indicate successful cessation or a switch to non-tobacco nicotine products.
-
Distinguish between sources of nicotine exposure: Comparing its levels with other metabolites can help differentiate between exposure to tobacco smoke, which contains a complex mixture of toxicants, and the use of cleaner nicotine delivery systems like patches.[1]
Quantitative Data
The concentration of 4-Oxo-4-(3-pyridyl)butyric acid in urine is significantly different between active smokers and individuals using nicotine replacement therapy. The following table summarizes the quantitative data from a study involving human subjects.[1]
| Group (n=8) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Smokers (ad lib smoking) | 228 | 129 |
| Nicotine Patch Users | 97.5 | 80.6 |
Experimental Protocols
A validated method for the quantification of 4-Oxo-4-(3-pyridyl)butyric acid in human urine involves its conversion to 4-hydroxy-4-(3-pyridyl)butanoic acid followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Protocol: Quantification of 4-Oxo-4-(3-pyridyl)butyric Acid in Human Urine by LC-APCI-MS/MS
1. Principle: 4-Oxo-4-(3-pyridyl)butyric acid (keto acid) is quantitatively reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) using sodium borohydride (NaBH4). The resulting hydroxy acid is then analyzed by a previously established LC-APCI-MS/MS method for the hydroxy acid enantiomers.[1]
2. Materials:
-
Human urine samples
-
Sodium borohydride (NaBH4)
-
Internal standard: [2,2,3,3,4-D5]hydroxy acid
-
Solid-phase extraction (SPE) cartridges
-
Methanol (acidified)
-
(S)-(-)-α-methylbenzyl isocyanate
-
HPLC system
-
Liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometer (LC-APCI-MS/MS)
3. Sample Preparation and Reduction: a. To a 1 mL aliquot of urine, add the internal standard, [2,2,3,3,4-D5]hydroxy acid. b. Add NaBH4 to the urine sample to initiate the reduction of the keto acid to hydroxy acid. c. Allow the reaction to proceed to completion.
4. Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the treated urine sample onto the SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the hydroxy acid from the cartridge.
5. Derivatization: a. Esterify the eluted hydroxy acid with acidic methanol. b. Treat the resulting methyl ester with (S)-(-)-α-methylbenzyl isocyanate to form diastereomeric derivatives.
6. HPLC Purification: a. Purify the formed diastereomers using HPLC.
7. LC-APCI-MS/MS Analysis: a. Separate the purified diastereomers using an appropriate HPLC column and mobile phase. b. Quantify the analytes using LC-APCI-MS/MS in selected reaction monitoring (SRM) mode.
8. Quantification: a. The amount of 4-Oxo-4-(3-pyridyl)butyric acid is determined by subtracting the amount of endogenous 4-hydroxy-4-(3-pyridyl)butanoic acid (measured in a separate analysis without the NaBH4 reduction step) from the total amount of hydroxy acid measured after the reduction.[1]
Metabolic and Experimental Workflows
References
- 1. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Utilizing 4-Oxo-4-(pyridin-3-yl)butanoic acid for the Assessment of NNK Exposure
Introduction
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found in tobacco products and smoke, strongly associated with an increased risk of lung cancer.[1] Monitoring exposure to NNK is crucial for researchers, scientists, and drug development professionals in assessing tobacco-related health risks and evaluating the efficacy of harm reduction strategies. While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a primary biomarker for NNK exposure, 4-Oxo-4-(pyridin-3-yl)butanoic acid (OPBA), also known as keto acid, is a downstream metabolite that provides further insight into the metabolic activation of NNK.[2][3] This application note provides detailed protocols for the quantification of OPBA in urine as a biomarker for NNK exposure.
OPBA is formed through the α-hydroxylation of NNK, a critical metabolic activation step mediated by cytochrome P450 enzymes.[2] However, a significant challenge in using OPBA as a specific biomarker for NNK is that it is also a metabolite of nicotine.[4][5] Therefore, methods to differentiate the metabolic origin of OPBA are essential for accurate exposure assessment. One such method involves the administration of isotopically labeled [pyridine-D4]NNK to trace its specific metabolic fate.[5]
This document outlines the metabolic pathway of NNK to OPBA, presents detailed analytical protocols for OPBA quantification in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides a summary of expected urinary OPBA concentrations in different exposure groups.
Metabolic Pathway of NNK to OPBA
The metabolic activation of NNK to DNA-damaging intermediates is a multi-step process initiated by cytochrome P450 (CYP) enzymes, particularly CYP2A13.[2][6] One of the key pathways is α-methylene hydroxylation, which leads to the formation of an unstable intermediate that ultimately yields 4-oxo-4-(3-pyridyl)butanal (OPB).[2] OPB can then be oxidized to form this compound (OPBA).[2]
Experimental Protocols
Protocol 1: Quantification of OPBA in Human Urine by LC-APCI-MS/MS
This protocol is adapted from a method that quantifies OPBA by converting it to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) prior to analysis.[4]
1. Materials and Reagents:
-
Urine samples
-
[2,2,3,3,4-D5]hydroxy acid (internal standard)
-
Sodium borohydride (NaBH4)
-
Solid-phase extraction (SPE) cartridges
-
Methanol (MeOH)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an atmospheric pressure chemical ionization (APCI) source
2. Sample Preparation:
-
To a 1 mL aliquot of urine, add the internal standard, [2,2,3,3,4-D5]hydroxy acid.
-
Add a freshly prepared aqueous solution of NaBH4 to the urine sample to quantitatively convert OPBA to hydroxy acid.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Acidify the sample to stop the reaction.
-
Perform solid-phase extraction (SPE) to clean up the sample. Condition the SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column is suitable for separation.
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid, is typically used.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both the native hydroxy acid (derived from OPBA) and the deuterated internal standard.
Protocol 2: Quantification of [pyridine-D4]OPBA derived from [pyridine-D4]NNK by LC-ESI-MS/MS
This protocol is based on a method for distinguishing NNK-derived metabolites from those derived from nicotine by using isotopically labeled NNK.[5] The analysis focuses on the resulting labeled hydroxy acid after reduction of the keto acid (OPBA).
1. Materials and Reagents:
-
Urine samples from subjects administered [pyridine-D4]NNK
-
Internal standard
-
Sodium borohydride (NaBH4)
-
Derivatization reagents (e.g., acidic methanol and (S)-(-)-α-methylbenzyl isocyanate)
-
Solvents for extraction and chromatography
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation and Derivatization:
-
Follow steps 1-5 from Protocol 1 for sample preparation and SPE.
-
After elution from the SPE cartridge, the dried residue is subjected to a two-step derivatization process.
-
First, esterify the carboxylic acid group with acidic methanol.
-
Second, react the hydroxyl group with a chiral derivatizing agent such as (S)-(-)-α-methylbenzyl isocyanate.
-
This derivatization enhances chromatographic separation and detection sensitivity.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile and water with a modifier like formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Monitor the specific MRM transitions for the derivatized [pyridine-D4]hydroxy acid and the corresponding internal standard.
Data Presentation
The concentration of urinary OPBA is expected to be significantly higher in individuals exposed to tobacco smoke compared to those who are not. The following table summarizes representative data from a study comparing OPBA levels in smokers to those using a nicotine patch (a proxy for non-tobacco smoke exposure).
| Population Group | Number of Subjects (n) | Mean Urinary OPBA (ng/mL) | Standard Deviation (ng/mL) |
| Smokers | 8 | 228 | 129 |
| Nicotine Patch Users | 8 | 97.5 | 80.6 |
| Data adapted from Hecht et al., 1999.[4] |
Experimental Workflow for a Urinary Biomarker Study
A typical clinical study to assess NNK exposure using OPBA as a biomarker follows a structured workflow from participant recruitment to data analysis and interpretation.
Conclusion
The quantification of urinary this compound offers a valuable tool for assessing exposure to the tobacco-specific carcinogen NNK. While the dual origin of OPBA from both NNK and nicotine presents a challenge, the use of sophisticated analytical techniques like LC-MS/MS, potentially in combination with isotopic labeling, allows for its effective use as a biomarker. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to incorporate OPBA analysis into their studies for a more comprehensive understanding of tobacco smoke exposure and its associated health risks.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Urine Collection and Processing for Protein Biomarker Discovery and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of gamma-oxo-3-pyridinebutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gamma-oxo-3-pyridinebutanoic acid is a metabolite of interest in various pharmacological and toxicological studies. Its accurate quantification in biological matrices such as plasma, urine, or tissue homogenates is crucial for understanding the pharmacokinetics and metabolic pathways of its parent compounds. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2][3] This document provides a detailed protocol for the solid-phase extraction of gamma-oxo-3-pyridinebutanoic acid from biological fluids, optimized for recovery and purity, making it suitable for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).
The protocol leverages a mixed-mode solid-phase extraction strategy, which combines reversed-phase and ion-exchange retention mechanisms to achieve superior selectivity for the target analyte.[2][4][5][6] Gamma-oxo-3-pyridinebutanoic acid possesses both a carboxylic acid group and a pyridine ring, allowing for interaction with both non-polar and ion-exchange sorbents.
Chemical Structure:
Experimental Protocols
This protocol is designed for the extraction of gamma-oxo-3-pyridinebutanoic acid from a 1 mL plasma sample. Volumes and sorbent mass may need to be adjusted for other matrices or sample volumes.
Materials and Reagents:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Agilent SampliQ SCX, Waters Oasis MCX) or a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa). The choice depends on whether the primary interaction is targeted at the pyridine (cation exchange) or the overall molecule (reversed-phase).[2][7][8]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Phosphate Buffer (100 mM, pH 6.0)
-
Sample Collection Tubes
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Protocol for Mixed-Mode Strong Cation Exchange (SCX) SPE:
This protocol is optimized for a sorbent that has both reversed-phase and strong cation exchange properties.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.
-
-
Sorbent Conditioning:
-
Pass 3 mL of methanol through the SCX SPE cartridge.
-
Pass 3 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sorbent Equilibration:
-
Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.
-
Wash 2 (Non-polar Interferences): Pass 3 mL of methanol/water (50:50, v/v) through the cartridge.
-
Dry the sorbent under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge on the pyridine nitrogen, disrupting the cation exchange interaction and eluting the analyte.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Expected Recovery and Reproducibility Data
The following table summarizes the expected performance of the mixed-mode SCX SPE protocol for the extraction of gamma-oxo-3-pyridinebutanoic acid from plasma. These are representative values based on similar methods for acidic and pyridine-containing compounds.[2][7]
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| gamma-oxo-3-pyridinebutanoic acid | 10 | 92.5 | 4.8 |
| gamma-oxo-3-pyridinebutanoic acid | 100 | 95.2 | 3.5 |
| gamma-oxo-3-pyridinebutanoic acid | 1000 | 94.8 | 3.9 |
RSD: Relative Standard Deviation
Mandatory Visualization
Diagram 1: Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of gamma-oxo-3-pyridinebutanoic acid.
Diagram 2: Analyte-Sorbent Interaction Pathway
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Derivatization of 3-Succinoylpyridine for GC-MS analysis
Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Succinoylpyridin für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Viele organische Moleküle, insbesondere solche mit polaren funktionellen Gruppen wie Carbonsäuren und Ketonen, sind jedoch nicht direkt für die GC-Analyse geeignet. 3-Succinoylpyridin, ein Molekül, das sowohl eine Carbonsäure- als auch eine Ketogruppe enthält, fällt in diese Kategorie. Um seine Flüchtigkeit zu erhöhen und die thermische Stabilität für eine zuverlässige GC-MS-Analyse zu verbessern, ist ein Derivatisierungsschritt unerlässlich.[1][2]
Diese Application Note beschreibt ein detailliertes Protokoll für die zweistufige Derivatisierung von 3-Succinoylpyridin mittels Methoximierung gefolgt von Silylierung. Dieser Ansatz schützt zunächst die Ketogruppe vor Tautomerisierung und derivatisiert anschließend die Carbonsäuregruppe, was zu einem einzigen, stabilen Derivat führt, das für die GC-MS-Analyse geeignet ist.[1][3]
Prinzip der Derivatisierung
-
Methoximierung: Die Carbonylgruppe (Keton) von 3-Succinoylpyridin wird mit Methoxyaminhydrochlorid (MeOx) umgesetzt, um ein Oxim zu bilden. Dieser Schritt ist entscheidend, um die Bildung mehrerer Derivate aufgrund von Keto-Enol-Tautomerie zu verhindern und die Stabilität des Moleküls zu erhöhen.[1]
-
Silylierung: Die Carbonsäuregruppe wird mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Gegenwart eines Katalysators wie Trimethylchlorsilan (TMCS) umgesetzt.[4] Dabei wird der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt, was die Flüchtigkeit des Analyten erheblich steigert.[5]
Experimentelle Protokolle
Benötigte Materialien und Reagenzien:
-
3-Succinoylpyridin-Standard
-
Pyridin (wasserfrei)
-
Methoxyaminhydrochlorid (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel: Acetonitril oder Ethylacetat (GC-Qualität, wasserfrei)
-
Interne Standards (z. B. n-Alkane zur Retentionsindexbestimmung)
-
Reaktionsvials (2 ml) mit Schraubverschlüssen und Septen
-
Heizblock oder Thermomixer
-
Zentrifuge
-
GC-MS-System
Protokoll zur Probenvorbereitung und Derivatisierung:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge 3-Succinoylpyridin in einem geeigneten wasserfreien Lösungsmittel (z. B. Acetonitril), um eine Stammlösung (z. B. 1 mg/ml) herzustellen. Trocknen Sie einen Aliquot der Probe (z. B. 50 µl) unter einem sanften Stickstoffstrom in einem Reaktionsvial vollständig ein. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Wasser die Silylierungsreaktion stören kann.[4][6]
-
Schritt 1: Methoximierung:
-
Lösen Sie Methoxyaminhydrochlorid in wasserfreiem Pyridin, um eine 20 mg/ml-Lösung herzustellen.
-
Geben Sie 50 µl der Methoxyaminhydrochlorid-Lösung zur getrockneten Probe.
-
Verschließen Sie das Vial fest und inkubieren Sie es für 90 Minuten bei 60 °C in einem Heizblock oder Thermomixer.[1]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
-
Schritt 2: Silylierung:
GC-MS-Analyseparameter
Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische verwendete Instrument optimiert werden.
| Parameter | Empfohlene Einstellung |
| Gaschromatograph (GC) | |
| Injektionsvolumen | 1 µl |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless oder Split (z. B. 10:1) |
| Trägergas | Helium mit einer konstanten Flussrate von 1,0 ml/min |
| Säule | Agilent HP-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent[8] |
| Ofentemperaturprogramm | Anfangstemperatur 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen und 5 min halten. |
| Massenspektrometer (MS) | |
| Ionisationsmodus | Elektronenionisation (EI) bei 70 eV |
| Ionenquellentemperatur | 230 °C |
| Quadrupoltemperatur | 150 °C |
| Transferlinientemperatur | 280 °C |
| Scan-Modus | Full Scan (m/z 50-650) |
Datenpräsentation
Erwartete Ergebnisse für derivatisiertes 3-Succinoylpyridin
Die zweistufige Derivatisierung führt zur Bildung von 3-(1-(Methoxyimino)-4-(trimethylsilyloxy)-4-oxobutyl)pyridin.
| Analyt | Molekülformel (Derivat) | Molekulargewicht (Derivat) | Erwarteter Retentionsindex (RI) | Charakteristische m/z-Ionen |
| 3-Succinoylpyridin (MOX-TMS-Derivat) | C₁₄H₂₂N₂O₃Si | 294,42 g/mol | 1700 - 1900 | 294 (M+), 279 (M-15), 179, 73 |
Hinweis: Der Retentionsindex (RI) und die Massenfragmente sind Schätzungen und müssen experimentell bestätigt werden.
Visualisierungen
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Peak | Unvollständige Derivatisierung; Anwesenheit von Wasser; Zersetzung des Analyten. | Stellen Sie sicher, dass die Probe vollständig trocken ist. Optimieren Sie die Reaktionszeit und -temperatur. Verwenden Sie frische Reagenzien. |
| Mehrere Peaks für den Analyten | Unvollständige Methoximierung (Tautomerie); Nebenreaktionen. | Erhöhen Sie die Reaktionszeit oder -temperatur der Methoximierung. Stellen Sie die Reinheit der Reagenzien sicher. |
| Peak-Tailing | Aktive Stellen in der GC-Säule oder im Liner; unvollständige Silylierung. | Verwenden Sie einen neuen, deaktivierten Liner. Konditionieren Sie die Säule. Stellen Sie einen ausreichenden Überschuss an Silylierungsmittel sicher. |
| Hoher Hintergrund im Massenspektrum | "Säulenbluten"; Kontamination durch Reagenzien. | Konditionieren Sie die GC-Säule. Verwenden Sie hochwertige Reagenzien und Lösungsmittel. Führen Sie eine Leermessung durch. |
Fazit
Die hier beschriebene zweistufige Derivatisierungsmethode der Methoximierung und anschließenden Silylierung ist ein robuster und zuverlässiger Ansatz für die quantitative Analyse von 3-Succinoylpyridin mittels GC-MS.[3] Durch die Umwandlung der polaren funktionellen Gruppen in stabile, flüchtige Derivate können eine ausgezeichnete chromatographische Auflösung und empfindliche Detektion erreicht werden. Dieses Protokoll bietet eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die diese oder strukturell ähnliche Keto-Säuren analysieren müssen.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Studies of 4-Oxo-4-(3-pyridyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-(3-pyridyl)butyric acid is a metabolite of nicotine and tobacco-specific N-nitrosamines.[1] As a compound resulting from tobacco exposure, its biological effects are of interest to researchers in toxicology, cancer biology, and drug development. These application notes provide a framework for conducting in vitro studies to elucidate the cellular and molecular effects of 4-Oxo-4-(3-pyridyl)butyric acid. The following protocols are based on established methodologies for assessing the in vitro effects of related compounds like nicotine and butyric acid, offering a starting point for investigation.
Key Applications
-
Cytotoxicity and Cell Viability Assays: To determine the concentration-dependent effects of 4-Oxo-4-(3-pyridyl)butyric acid on cell survival and proliferation.
-
Cell Cycle Analysis: To investigate the impact of the compound on cell cycle progression.
-
Apoptosis Assays: To determine if the compound induces programmed cell death.
-
Signaling Pathway Analysis: To explore the molecular mechanisms underlying the cellular effects of the compound.
Cytotoxicity and Cell Proliferation Assays
This section outlines protocols to assess the impact of 4-Oxo-4-(3-pyridyl)butyric acid on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., human lung fibroblasts (MRC-5), oral epithelial cells, or relevant cancer cell lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Oxo-4-(3-pyridyl)butyric acid in a suitable solvent (e.g., DMSO or sterile PBS).
-
Prepare serial dilutions of the compound in a complete culture medium to achieve final concentrations ranging from 1 µM to 2 mM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical IC₅₀ Values
The following table presents hypothetical 50% inhibitory concentration (IC₅₀) values for 4-Oxo-4-(3-pyridyl)butyric acid in different cell lines after 48 hours of treatment.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (mM) |
| MRC-5 | Lung Fibroblast | 1.8 |
| A549 | Lung Carcinoma | 1.5 |
| HaCaT | Keratinocyte | 2.0 |
| SH-SY5Y | Neuroblastoma | 1.2 |
Experimental Workflow Diagram
Cell Cycle Analysis
This protocol aims to determine if 4-Oxo-4-(3-pyridyl)butyric acid affects the progression of the cell cycle.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with varying concentrations of 4-Oxo-4-(3-pyridyl)butyric acid (e.g., based on IC₅₀ values from the MTT assay) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Hypothetical Cell Cycle Distribution
The table below shows a hypothetical effect of 4-Oxo-4-(3-pyridyl)butyric acid on the cell cycle distribution of A549 cells after 24 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55 | 30 | 15 |
| 0.5 mM Compound | 65 | 25 | 10 |
| 1.0 mM Compound | 75 | 15 | 10 |
Apoptosis Assay
This protocol is designed to assess whether 4-Oxo-4-(3-pyridyl)butyric acid induces apoptosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Culture cells in 6-well plates and treat with 4-Oxo-4-(3-pyridyl)butyric acid at selected concentrations for a predetermined time (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Hypothetical Signaling Pathway for Butyric Acid-Induced Apoptosis
While the specific pathway for 4-Oxo-4-(3-pyridyl)butyric acid is uncharacterized, studies on butyric acid suggest it can induce apoptosis. A potential pathway is illustrated below.
Signaling Pathway Analysis
To investigate the molecular mechanisms, Western blotting can be used to assess the activation of key signaling pathways, such as the PI3K/MAPK pathway, which is known to be affected by nicotine.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with 4-Oxo-4-(3-pyridyl)butyric acid as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Logical Diagram for Pathway Analysis
Disclaimer: The quantitative data and signaling pathways presented are hypothetical and intended for illustrative purposes. Actual experimental results may vary. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: Development of Immunoassays for 4-Oxo-4-(pyridin-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-(pyridin-3-yl)butanoic acid (OPBA) and its derivatives are of significant interest in pharmaceutical research and drug development due to their potential biological activities.[1][2] Monitoring the levels of such small molecules is crucial for pharmacokinetic and pharmacodynamic studies. Immunoassays offer a highly sensitive and specific method for the detection and quantification of haptens like OPBA. This document provides a detailed guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound. While no specific immunoassay for this compound is widely reported, this protocol outlines a standard, robust approach based on established principles of immunoassay development.[3][4]
Principle of the Immunoassay
Due to its small size, this compound is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an antibody response. The developed immunoassay will be based on a competitive format. In this format, free OPBA in a sample competes with a labeled OPBA conjugate for binding to a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of OPBA in the sample.[3][5]
I. Preparation of Immunogen and Coating Antigen
The initial and most critical step in developing an immunoassay for a small molecule is the synthesis of an immunogen to produce antibodies and a coating antigen for the ELISA plate.
Experimental Protocol: Synthesis of OPBA-Carrier Protein Conjugates
Objective: To covalently link this compound (the hapten) to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the coating antigen, using the carbodiimide crosslinker chemistry.
Materials:
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Activation of OPBA:
-
Dissolve 10 mg of OPBA in 1 ml of DMF.
-
Add a 1.5 molar excess of NHS and EDC to the OPBA solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester of OPBA.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 2 ml of PBS (pH 7.4).
-
Slowly add the activated OPBA-NHS ester solution to the protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, with at least three buffer changes to remove unreacted hapten and crosslinking reagents.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm the conjugation by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum, or by MALDI-TOF mass spectrometry.
-
Data Presentation: Characterization of OPBA-Protein Conjugates
| Conjugate | Hapten:Protein Molar Incorporation Ratio (Example) | Protein Concentration (mg/mL) |
| OPBA-KLH | 15:1 | 2.5 |
| OPBA-BSA | 20:1 | 3.0 |
II. Antibody Production and Characterization
Polyclonal or monoclonal antibodies can be generated against the OPBA-KLH immunogen. The following protocol outlines a general approach for polyclonal antibody production in rabbits.
Experimental Protocol: Polyclonal Antibody Production
Objective: To generate polyclonal antibodies with high affinity and specificity for this compound.
Materials:
-
OPBA-KLH immunogen
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
Specific pathogen-free rabbits
-
Syringes and needles
-
Centrifuge and collection tubes
Procedure:
-
Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the OPBA-KLH immunogen (e.g., 500 µg) with an equal volume of Freund's complete adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
-
Booster Immunizations:
-
Boost the rabbits every 3-4 weeks with the immunogen (e.g., 250 µg) emulsified in Freund's incomplete adjuvant.
-
-
Titer Determination and Serum Collection:
-
Collect blood samples 10-14 days after each booster immunization.
-
Separate the serum and determine the antibody titer using an indirect ELISA with the OPBA-BSA coating antigen.
-
Once a high titer is achieved, perform a final bleed and purify the IgG fraction from the serum using protein A/G affinity chromatography.
-
III. Development of the Competitive ELISA
The purified polyclonal antibodies and the OPBA-BSA conjugate are used to develop a competitive ELISA for the quantification of OPBA.
Experimental Protocol: Competitive ELISA for OPBA
Objective: To establish a sensitive and specific competitive ELISA for the quantification of this compound in buffer and biological matrices.
Materials:
-
OPBA-BSA coating antigen
-
Anti-OPBA polyclonal antibody
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase) conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., 1% BSA in PBST)
-
OPBA standard solutions
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the OPBA-BSA coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of OPBA standard or sample per well.
-
Add 50 µL of the diluted anti-OPBA antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted goat anti-rabbit IgG-HRP to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation: Example Competitive ELISA Standard Curve
| OPBA Concentration (ng/mL) | Absorbance at 450 nm (Mean) | % B/B₀ |
| 0 | 1.852 | 100.0 |
| 0.1 | 1.685 | 91.0 |
| 0.5 | 1.259 | 68.0 |
| 1 | 0.926 | 50.0 |
| 5 | 0.463 | 25.0 |
| 10 | 0.278 | 15.0 |
| 50 | 0.111 | 6.0 |
| 100 | 0.056 | 3.0 |
B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.
Assay Performance Characteristics (Example)
| Parameter | Value |
| IC₅₀ (50% inhibitory concentration) | 1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Linear Range | 0.1 - 10 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
IV. Visualizations
Caption: Workflow for the development of an immunoassay for a small molecule hapten.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive ELISA Kits [antibodies.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. HNE Adduct Competitive ELISA [cellbiolabs.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is a Friedel-Crafts acylation reaction. This typically involves reacting a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this reaction is not straightforward for pyridine-based compounds.
Q2: Why is the standard Friedel-Crafts acylation problematic for pyridine?
A2: The nitrogen atom in the pyridine ring is a Lewis base. It readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction deactivates the pyridine ring, making it highly resistant to electrophilic acylation.[1][2] The formation of this stable complex prevents the generation of the necessary acylium ion electrophile.
Q3: What are the key challenges and side reactions in this synthesis?
A3: The primary challenges include:
-
Low to No Yield: Due to the deactivation of the pyridine ring by the Lewis acid catalyst.[1][2]
-
Harsh Reaction Conditions: Overcoming the ring deactivation often requires high temperatures and a large excess of the catalyst, which can lead to charring and the formation of numerous byproducts.
-
Impurity Profile: Common impurities can arise from side reactions such as polymerization of succinic anhydride or self-condensation products.
-
Difficult Purification: The polar nature of the product, containing both a carboxylic acid and a pyridine ring, can make chromatographic purification challenging.
Q4: Can I use a different starting material to avoid the issues with pyridine itself?
A4: Yes, alternative strategies often involve using a pre-functionalized pyridine or a different synthetic pathway altogether. For instance, starting with a metalated pyridine derivative can facilitate acylation. Another approach involves the hydrolysis of a precursor like 4-(pyridin-3-yl)-4-oxobutanenitrile. However, nitrile hydrolysis requires specific, often harsh, conditions which can present its own set of challenges, such as incomplete conversion or unintended side reactions.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the Friedel-Crafts acylation route.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low product yield | Pyridine Ring Deactivation: The Lewis acid catalyst (AlCl₃) is complexing with the pyridine nitrogen, preventing the acylation reaction.[1][2] | 1. Increase Catalyst Stoichiometry: Use a significant excess of AlCl₃ (e.g., 3-4 equivalents) to ensure enough free catalyst is available to activate the succinic anhydride. 2. Modify Reaction Conditions: Conduct the reaction at a higher temperature, but monitor closely for decomposition. 3. Alternative Acylation Method: Consider using a pre-metalated pyridine derivative or exploring radical-based acylation strategies.[2] |
| Formation of a black, tarry substance | Reaction Temperature Too High: Excessive heat can lead to the decomposition of starting materials and products, causing polymerization and charring. | 1. Optimize Temperature: Perform the reaction at the lowest effective temperature. Consider a stepwise heating approach. 2. Control Addition Rate: Add the reagents, particularly the Lewis acid, slowly and with efficient cooling to manage the initial exotherm. |
| Complex mixture of byproducts observed in analysis (TLC, LC-MS) | Side Reactions: Polyacylation is generally not an issue, but other side reactions can occur under harsh Friedel-Crafts conditions.[1] Hydrolysis of Anhydride: Premature reaction of succinic anhydride with atmospheric moisture.[4] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Purify Starting Materials: Ensure the purity of the pyridine starting material and succinic anhydride. |
| Difficulty in isolating and purifying the final product | Product Solubility: The product is an amphoteric compound with both acidic (carboxylic acid) and basic (pyridine) functional groups, which can affect its solubility and behavior during extraction and chromatography. | 1. pH-Adjusted Extraction: Carefully adjust the pH of the aqueous solution during workup to precipitate the product at its isoelectric point. 2. Alternative Purification: Consider ion-exchange chromatography or crystallization from a suitable solvent system (e.g., ethanol/water mixtures). |
Experimental Protocols
Illustrative Protocol: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
While direct acylation of pyridine is problematic, the following protocol for benzene illustrates the fundamental steps of the Friedel-Crafts reaction used to create the keto-acid backbone. Adapting this for a pyridine system requires significant modification, primarily a substantial increase in the amount of Lewis acid and potentially higher temperatures.
Materials:
-
Anhydrous Benzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Carbonate Solution
-
Anhydrous Solvent (e.g., Nitrobenzene - often used for deactivated rings)
Procedure:
-
A mixture of the aromatic substrate (e.g., benzene or a suitable solvent like nitrobenzene) and succinic anhydride is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
The mixture is cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise with vigorous stirring. For a pyridine substrate, at least 2 equivalents of AlCl₃ would be needed just to complex with the nitrogen and the anhydride, with additional catalyst required for the reaction itself.
-
After the addition is complete, the reaction mixture is heated (temperature and time will vary significantly depending on the substrate's reactivity) until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
The resulting mixture is subjected to workup, which may involve steam distillation to remove the solvent.
-
The crude product is typically an acidic solid, which can be dissolved in a sodium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by adding acid.
-
The final product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Core Problem: Lewis Acid-Pyridine Interaction
Caption: The competitive complexation of AlCl₃ with pyridine's nitrogen.
References
Technical Support Center: Gamma-Oxo-3-Pyridinebutanoic Acid Production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and yield of gamma-oxo-3-pyridinebutanoic acid.
Section 1: General Synthesis & Methodology
Q1: What is the most common synthetic route for gamma-oxo-3-pyridinebutanoic acid?
A common and effective method for synthesizing gamma-oxo-3-pyridinebutanoic acid is the Friedel-Crafts acylation of a suitable pyridine derivative with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The pyridine ring, being electron-deficient, presents challenges for classical Friedel-Crafts reactions, which often require forcing conditions or alternative strategies.[1][2] The nitrogen in the pyridine ring can complex with the Lewis acid catalyst, deactivating both the catalyst and the ring towards electrophilic substitution.[1] Therefore, careful control of reaction parameters is critical for success.
Experimental Protocol: Friedel-Crafts Acylation of 3-Substituted Pyridine
This protocol outlines a general procedure. Optimization may be required based on the specific starting materials and scale.
Materials:
-
3-Bromopyridine (or other suitable 3-substituted pyridine)
-
Succinic Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Nitrobenzene (or other high-boiling point solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (3.0 eq).
-
Solvent & Reagent Addition: Add nitrobenzene as the solvent. Cool the mixture in an ice bath to 0-5°C. Slowly add succinic anhydride (1.1 eq) to the stirred suspension.
-
Substrate Addition: Once the succinic anhydride is well-mixed, slowly add 3-bromopyridine (1.0 eq) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer. Wash the aqueous layer with DCM (3x) to remove the nitrobenzene and other organic impurities.
-
Isolation: The gamma-oxo-3-pyridinebutanoic acid can then be isolated from the aqueous phase, often through pH adjustment and subsequent extraction or crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Fig 1. General experimental workflow for synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on low yield and purity problems.
Q2: My reaction yield is consistently low (<30%). What are the primary causes?
Low yield is a frequent issue. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Aluminum chloride is extremely hygroscopic. Water will react with and deactivate the AlCl₃ catalyst, halting the reaction. | Ensure all glassware is rigorously flame-dried or oven-dried. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Catalyst Stoichiometry | Due to complexation with the pyridine nitrogen and the carbonyl oxygen atoms, a stoichiometric excess of AlCl₃ is required. Insufficient catalyst will lead to incomplete reaction.[3][4] | Use at least 2.5 to 3.0 molar equivalents of AlCl₃ relative to the pyridine substrate. Titrate the amount to find the optimal loading for your specific substrate. |
| Incorrect Reaction Temperature | Friedel-Crafts acylations are temperature-sensitive. If the temperature is too low, the activation energy barrier may not be overcome. If too high, it can lead to decomposition and side products.[5] | Maintain a controlled temperature during reagent addition (0-10°C) to manage the initial exothermic reaction. For the main reaction, carefully control the heating between 60-80°C. |
| Poor Reagent Quality | Impurities in the starting materials (pyridine substrate, succinic anhydride) can interfere with the reaction. | Use high-purity, freshly opened reagents. Consider purifying starting materials if their quality is suspect. |
| Inefficient Mixing | The reaction mixture is often heterogeneous. Inefficient stirring can lead to localized overheating and poor contact between reagents and the catalyst. | Use a mechanical stirrer instead of a magnetic stir bar, especially for larger scale reactions, to ensure the suspension is well-agitated. |
Caption: Fig 2. Troubleshooting flowchart for low yield.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A: Impurities often arise from side reactions or incomplete reaction. Common issues include:
-
Di-acylation: Although less common with deactivated rings, forcing conditions could potentially lead to substitution at another position.
-
Decarboxylation: The keto-acid product can be susceptible to decarboxylation, especially if heated for prolonged periods at high temperatures.[6]
-
Charring/Polymerization: Aggressive heating can lead to the decomposition of starting materials and products, resulting in tar-like impurities.
-
Positional Isomers: Depending on the directing effects of the substituent on the pyridine ring, acylation might occur at an alternative position, leading to isomeric impurities.
Solutions:
-
Optimize Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Purification Strategy: A multi-step purification may be necessary. Consider column chromatography to separate isomers, followed by recrystallization to remove baseline impurities.
-
Characterization: Use NMR and Mass Spectrometry to identify the structure of the major impurities. This will provide clues as to the problematic side reaction.
Section 3: FAQs - Optimization & Data
Q4: How does the choice of solvent affect the reaction yield?
A: The solvent plays a crucial role. It must be inert to the strong Lewis acid and have a sufficiently high boiling point. Nitrobenzene is a common choice but can be difficult to remove. Dichloromethane or dichloroethane can be used, but their lower boiling points may require the reaction to be run under pressure.
Q5: What is the effect of reaction time and temperature on yield?
A: There is a trade-off between reaction completion and product degradation. The optimal conditions balance these two factors. Below is a table of representative (hypothetical) data illustrating this relationship.
| Run | Temperature (°C) | Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 1 | 50 | 12 | 45 | 95 |
| 2 | 70 | 6 | 72 | 92 |
| 3 | 70 | 12 | 68 | 85 (degradation observed) |
| 4 | 90 | 4 | 55 | 70 (significant charring) |
As shown, moderate conditions (Run 2) provide the best balance of yield and purity.
Q6: Can other Lewis acids be used instead of AlCl₃?
A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times.[4] The choice of catalyst can also influence the regioselectivity of the acylation. For sensitive substrates, milder catalysts may be advantageous to minimize side reactions.
Caption: Fig 3. Key parameters influencing reaction outcome.
References
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analysis of 4-Oxo-4-(3-pyridyl)butyric acid (OPBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 4-Oxo-4-(3-pyridyl)butyric acid (OPBA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of 4-Oxo-4-(3-pyridyl)butyric acid (OPBA)?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] For OPBA analysis, particularly in complex biological matrices like plasma or urine, these effects can lead to ion suppression or enhancement.[3][4] Ion suppression results in a decreased analyte signal, while ion enhancement leads to an increased signal. Both phenomena can cause inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[3][5]
Q2: How can I determine if my OPBA analysis is affected by matrix effects?
A2: The presence of matrix effects can be identified through several methods. A common qualitative approach is the post-column infusion experiment, where a constant flow of OPBA standard is introduced into the mass spectrometer after the analytical column.[6][7] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the regions of ion suppression or enhancement.[6] For a quantitative assessment, the post-extraction spike method is widely used.[7] This involves comparing the peak area of OPBA in a standard solution to the peak area of a blank matrix extract spiked with the same amount of OPBA after the extraction process. A significant difference between these two signals points to the presence of matrix effects.[3]
Q3: What are the primary sources of matrix effects in biological samples during OPBA analysis?
A3: In biological matrices such as plasma and urine, the most common sources of matrix effects are endogenous components that co-elute with OPBA.[5] In plasma, phospholipids are a major contributor to ion suppression.[4] Other sources include salts, proteins, and metabolites.[5] In urine, high concentrations of salts and urea can significantly impact the ionization of OPBA.
Q4: I am observing significant ion suppression for my OPBA signal. What are the initial troubleshooting steps?
A4: If you suspect ion suppression, consider the following troubleshooting steps:
-
Optimize Chromatography: Adjusting the chromatographic conditions, such as the mobile phase gradient or the type of analytical column, can help separate OPBA from the interfering matrix components.[1]
-
Improve Sample Cleanup: Implementing a more rigorous sample preparation method, like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can effectively remove a significant portion of the interfering compounds.[4]
-
Sample Dilution: If the concentration of OPBA is high enough, diluting the sample can reduce the concentration of matrix components, thereby mitigating their suppressive effects.[7]
-
Check for Source Contamination: A consistently high background noise or suppression across the entire chromatogram might indicate a contaminated ion source in the mass spectrometer. Regular cleaning and maintenance are crucial.
Q5: My recovery of OPBA is consistently low. How can I enhance it?
A5: Low recovery is often related to the sample preparation procedure. To improve recovery:
-
Optimize Extraction pH: Since OPBA is an acidic compound, adjusting the pH of the sample and the extraction solvents is critical. For LLE, acidifying the sample to a pH below the pKa of OPBA will ensure it is in its neutral form, which is more readily extracted into an organic solvent. For SPE, pH adjustment is crucial for retention on and elution from the sorbent.
-
Select an Appropriate SPE Sorbent: For acidic compounds like OPBA, a polymeric reversed-phase or a mixed-mode anion exchange sorbent can provide good retention and recovery.[8]
-
Choose a Suitable LLE Solvent: The choice of organic solvent in LLE is critical. A solvent that has a high affinity for OPBA but is immiscible with the sample matrix should be selected. Test different solvents like ethyl acetate or methyl tert-butyl ether to find the one that gives the best recovery.
-
Disrupt Protein Binding: In plasma samples, OPBA may bind to proteins. This binding must be disrupted before extraction to ensure complete recovery. This can be achieved by adding an acid (like phosphoric acid) or an organic solvent (like acetonitrile).[9][10]
Q6: I'm observing poor precision and accuracy in my OPBA quantification. Could matrix effects be the cause?
A6: Yes, inconsistent matrix effects are a common cause of poor precision and accuracy in bioanalytical methods.[5] If the composition of the matrix varies between different samples or between samples and calibrators, the degree of ion suppression or enhancement can also vary, leading to scattered and inaccurate results. The use of a suitable internal standard, preferably a stable isotope-labeled version of OPBA, is highly recommended to compensate for such variability.[11]
Q7: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for OPBA analysis?
A7: The use of a SIL-IS is the most effective way to compensate for matrix effects and is highly recommended for quantitative bioanalysis.[7][11] A SIL-IS has the same physicochemical properties as OPBA and will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification. While not always mandatory for early-stage research, it is a requirement for regulatory submissions and is considered best practice for robust and reliable quantitative methods.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Acidic Compounds
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Throughput |
| Protein Precipitation (PPT) | 60-80% | Low | High |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 80-95% | High | Low to Moderate |
Note: The values presented are typical ranges for acidic compounds and may vary depending on the specific analyte and matrix. Method optimization is crucial to achieve the best results for OPBA.
Table 2: Advantages and Disadvantages of Common Sample Preparation Techniques for OPBA Analysis
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | - Simple and fast- Inexpensive | - Does not effectively remove phospholipids or salts- High potential for significant matrix effects- Analyte may be lost due to co-precipitation[3] |
| Liquid-Liquid Extraction (LLE) | - Can remove a significant portion of interfering compounds- Relatively low cost | - Can be labor-intensive and difficult to automate- May form emulsions- Requires the use of organic solvents |
| Solid-Phase Extraction (SPE) | - Highly effective at removing interfering matrix components- High analyte recovery and concentration- Can be automated | - More expensive than PPT and LLE- Method development can be time-consuming |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for OPBA from Plasma
This protocol provides a general procedure for the extraction of acidic compounds like OPBA from a plasma matrix using a polymeric reversed-phase SPE cartridge. This is a template and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water to disrupt protein binding and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the OPBA from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for OPBA from Urine
This protocol outlines a general LLE procedure for the extraction of OPBA from a urine matrix. This is a template and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add 100 µL of concentrated phosphoric acid to acidify the sample to approximately pH 2.
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for your LC-MS/MS analysis.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of Nicotine Metabolites
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of nicotine and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Question: I'm observing significant matrix effects in my plasma/urine samples. What are the recommended sample preparation techniques to minimize these interferences?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalytical LC-MS/MS. Several extraction techniques can be employed to mitigate these effects. The choice of method often depends on the specific matrix and the desired level of cleanliness.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. It involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins. While quick, it may not remove all interfering substances like phospholipids. A common protocol involves mixing plasma with a 3-4 fold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent. A typical LLE procedure for nicotine metabolites in urine involves basifying the sample with sodium hydroxide and then extracting with a solvent mixture like methylene chloride and diethyl ether. After extraction, the organic layer is evaporated and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analytes. This method is effective at removing salts, phospholipids, and other endogenous interferences. Automated SPE systems can also improve throughput for large sample sets.[2][3]
Question: What are the best practices for preparing calibration standards and quality control (QC) samples?
Answer: Accurate quantification relies on well-prepared calibration standards and QCs.
-
Matrix-Matching: Whenever possible, calibration standards and QCs should be prepared in the same biological matrix as the unknown samples (e.g., blank plasma or urine from a non-smoker). This helps to compensate for matrix effects that may differ between a simple solvent and a complex biological fluid.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., nicotine-d4, cotinine-d3) is highly recommended.[1][3] These standards co-elute with the analytes and experience similar matrix effects and ionization efficiencies, leading to more accurate and precise quantification.[4] Internal standards should be added to all samples, including calibrators and QCs, early in the sample preparation process.[5]
-
Concentration Range: The calibration curve should cover the expected concentration range of the analytes in the study samples.[6] QC samples should be prepared at low, medium, and high concentrations within this range to ensure accuracy and precision across the curve.[7]
Chromatography
Question: I'm experiencing poor peak shape (e.g., tailing, fronting) for nicotine and its metabolites. How can I improve my chromatography?
Answer: Poor peak shape for basic compounds like nicotine is a frequent issue in reversed-phase chromatography. Here are some strategies to improve it:
-
Column Selection: Phenyl-hexyl columns have shown superior performance over traditional C18 and C8 columns for retaining and separating nicotine and its metabolites, often eliminating the need for ion-pairing agents.[7] Biphenyl phases also provide good retention and peak shape with standard low-pH mobile phases.
-
Mobile Phase pH: Adjusting the mobile phase pH can significantly impact peak shape. For basic compounds like nicotine, using a slightly acidic mobile phase (e.g., pH 4.5) can improve peak symmetry by ensuring the analyte is in a consistent protonated state.[7] Conversely, high-pH mobile phases (e.g., pH 10.5 with ammonium hydroxide) can also be effective.[5]
-
Mobile Phase Additives: The use of additives like ammonium formate or ammonium acetate in the mobile phase can help to improve peak shape and signal intensity.[4]
-
Gradient Optimization: A well-optimized gradient elution program is crucial for separating the analytes from each other and from matrix interferences. The gradient should be shallow enough to provide good resolution but steep enough to ensure a reasonable run time.
Question: What are typical retention times for nicotine and its major metabolites?
Answer: Retention times are highly method-dependent and will vary based on the column, mobile phase, and gradient conditions. However, the general elution order is often trans-3'-hydroxycotinine, cotinine, and then nicotine. It is crucial to optimize your specific method to achieve baseline separation of all analytes and internal standards from any interfering peaks.[5]
Mass Spectrometry
Question: What are the recommended MRM transitions for nicotine and its key metabolites?
Answer: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification in LC-MS/MS. The selection of precursor and product ions is critical for selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.2 | 130.1 |
| Cotinine | 177.4 | 98.3 |
| trans-3'-hydroxycotinine | 193.1 | 80.1 |
| Nornicotine | 149.2 | 80.1 |
| Anabasine | 163.2 | 130.1 |
| Nicotine-d4 (IS) | 167.3 | 134.0 |
| Cotinine-d3 (IS) | 180.3 | 80.0 |
Data compiled from multiple sources.[1][6] The optimal collision energies for these transitions should be determined empirically on your specific instrument.
Question: My signal intensity is low. How can I improve the sensitivity of my assay?
Answer: Low signal intensity can be due to a variety of factors. Here are some troubleshooting steps:
-
Source Optimization: Ensure that the electrospray ionization (ESI) source parameters are optimized for your analytes. This includes the spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature.[6]
-
Mobile Phase Composition: The organic content and additives in your mobile phase can affect ionization efficiency. For example, using methanol instead of acetonitrile as the organic modifier can sometimes enhance the signal for certain compounds.[7]
-
Sample Preparation: A cleaner sample will generally result in less ion suppression and a better signal-to-noise ratio. Consider switching to a more rigorous extraction method like SPE if you are currently using PPT.
-
Instrument Maintenance: A dirty ion source or mass spectrometer can lead to a significant drop in sensitivity. Regular cleaning and maintenance are essential for optimal performance.
Experimental Protocols
Example Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted from a method for the analysis of nicotine and cotinine in rat plasma.[1]
-
Sample Aliquoting: Aliquot 25 µL of rat plasma into a 96-well plate.
-
Internal Standard Addition: Add 200 µL of a working internal standard solution (containing nicotine-d4 and cotinine-d3 at 12.5 ng/mL each in 1% ammonium carbonate in methanol) to each well.
-
Precipitation: Vortex the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 150 µL of the clear supernatant to a new 96-well plate.
-
Dilution: Add 150 µL of water to each well.
-
Injection: Centrifuge the plate again and inject the supernatant for LC-MS/MS analysis.
Example Protocol 2: Liquid-Liquid Extraction for Urine Samples
This protocol is based on a method for the analysis of nicotine and its metabolites in human urine.
-
Sample Aliquoting: Mix a 250 µL aliquot of urine with 40 µL of an internal standard solution (250 ng/mL in methanol).
-
Basification: Add 50 µL of 5 N sodium hydroxide to each sample.
-
Extraction: Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether and stir for 1.5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Organic Phase Transfer: Transfer 1 mL of the upper organic phase to a clean tube.
-
Acidification: Add 10 µL of 0.25 N hydrochloric acid.
-
Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 200 µL of water before injection.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of nicotine metabolites.
Caption: A logical guide for troubleshooting common LC-MS/MS issues.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of 4-Oxo-4-(pyridin-3-yl)butanoic acid in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Oxo-4-(pyridin-3-yl)butanoic acid in biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a metabolite of nicotine and tobacco-specific nitrosamines.[1] Its accurate quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. As a keto acid, it is potentially susceptible to degradation, which can lead to inaccurate measurements if samples are not handled and stored correctly.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The main factors influencing the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: The pH of the biological matrix can impact the chemical stability of the analyte.
-
Enzymatic Activity: Enzymes present in biological samples may contribute to the degradation of the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
Q3: What are the recommended storage conditions for plasma and urine samples containing this compound?
While specific long-term stability data for this compound is not extensively published, based on the stability of structurally similar compounds and general guidelines for bioanalytical assays, the following storage conditions are recommended:
| Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | 2-8°C | -70°C or colder |
| Urine | 2-8°C | -70°C or colder |
A study on the structurally similar metabolite, 4-anilino-4-oxobutanoic acid, demonstrated stability in human serum for over a year at -70°C.[2] For other nicotine metabolites like cotinine, storage at -20°C for up to a year has been shown to be adequate. However, to minimize any potential degradation, storage at -70°C or colder is the most conservative and recommended approach for long-term storage.
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound in my samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation due to Improper Storage | Ensure that samples were consistently stored at or below -70°C immediately after collection and processing. Avoid prolonged exposure to room temperature. |
| Multiple Freeze-Thaw Cycles | Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample. A study on a similar compound showed stability for at least three freeze-thaw cycles when stored at -70°C.[2] |
| pH-dependent Degradation | For urine samples, measure and record the pH. If a wide pH range is observed across samples, consider adjusting the pH to a neutral or slightly acidic range (pH 6-7) upon collection, if this does not interfere with other analyses. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for a keto acid with a pyridine functional group. |
Issue 2: Appearance of unknown peaks in the chromatogram near the analyte peak.
| Potential Cause | Troubleshooting Step |
| Degradation Products | This could indicate the degradation of this compound. The primary suspected degradation pathway for a keto acid is decarboxylation. Investigate the mass of the unknown peak to see if it corresponds to the loss of a carboxyl group. |
| Matrix Interference | Evaluate blank matrix samples to determine if the interfering peaks are endogenous components. Adjusting the chromatographic conditions (e.g., gradient, column chemistry) may help resolve the peaks. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1500 x g for 15 minutes at 4°C within one hour of collection.[3]
-
Transfer the supernatant (plasma) to clearly labeled polypropylene tubes.
-
Immediately freeze the plasma samples at -70°C or colder until analysis.
Protocol 2: Urine Sample Collection and Processing
-
Collect urine in a sterile container.
-
If not being analyzed immediately, store the urine at 2-8°C and freeze at -70°C or colder within 24 hours of collection.
-
Consider measuring and recording the pH of the urine sample.
Protocol 3: Quantification by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound. This typically involves:
-
Sample Preparation: Solid-phase extraction is a common technique for cleaning up and concentrating the analyte from the biological matrix.
-
Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
Visualizations
Caption: Recommended workflow for handling biological samples for the analysis of this compound.
Caption: A putative degradation pathway for this compound in biological samples.
References
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Cotinine Is Positively Associated with Homocysteine in Smokers but Not in Users of Smokeless Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for γ-Oxo-3-pyridinebutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of γ-oxo-3-pyridinebutanoic acid (also known as 4-(3-pyridyl)-4-oxobutyric acid or 3-succinoylpyridine).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of γ-oxo-3-pyridinebutanoic acid?
A1: Common impurities can originate from starting materials, side reactions, or degradation products. Potential impurities include:
-
Unreacted starting materials: Such as 3-acetylpyridine and succinic acid derivatives.
-
Side products: Including products from self-condensation of starting materials or incomplete reactions.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Colored impurities: Often arise from degradation of pyridine-containing compounds, especially when exposed to heat, light, or air.
Q2: What are the recommended initial purification strategies for crude γ-oxo-3-pyridinebutanoic acid?
A2: For initial purification, the following methods are recommended:
-
Acid-Base Extraction: As a pyridine derivative with a carboxylic acid group, γ-oxo-3-pyridinebutanoic acid is amphoteric. This property can be exploited for purification. Dissolving the crude product in a dilute base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified product can be effective.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon, followed by hot gravity filtration.[1]
Q3: Which solvents are suitable for the recrystallization of γ-oxo-3-pyridinebutanoic acid?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polarity of γ-oxo-3-pyridinebutanoic acid, suitable solvents and solvent systems to investigate include:
-
Water: Being a polar, protic solvent, water can be a good choice for this polar molecule.
-
Ethanol/Water mixture: A mixed solvent system can be optimized to achieve ideal solubility characteristics.
-
Acetone: This polar aprotic solvent may also be effective.
-
Ethyl Acetate: Can be a good solvent for compounds with moderate polarity.
It is recommended to screen several solvents on a small scale to identify the most effective one for your specific sample.
Q4: Can sublimation be used to purify γ-oxo-3-pyridinebutanoic acid?
A4: Yes, sublimation can be an effective purification method for compounds that are thermally stable and have a sufficiently high vapor pressure. For related pyridine carboxylic acids like picolinic acid, sublimation has been shown to be a viable purification technique.[2] It is particularly useful for removing non-volatile impurities. The optimal temperature and pressure for sublimation would need to be determined experimentally, but a starting point could be a temperature range of 160-200°C under reduced pressure.
Q5: How can I monitor the purity of γ-oxo-3-pyridinebutanoic acid during the purification process?
A5: Several analytical techniques can be used to assess the purity:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities by comparing the sample spectrum to that of a pure standard.
-
Mass Spectrometry (MS): Can help in identifying the mass of the compound and any impurities present.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | 1. Add more solvent in small increments. 2. Try a more polar solvent or a mixed solvent system. |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | 1. Add more solvent to reduce the concentration. 2. Use a lower boiling point solvent. 3. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystals form upon cooling | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration. 2. Place the solution in an ice bath or refrigerator to further decrease solubility. 3. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| Low recovery of the purified product | Too much solvent was used, or the crystals were not completely collected. | 1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure complete transfer of crystals during filtration and wash with a minimal amount of cold solvent. |
| Product is still colored after recrystallization | Colored impurities have similar solubility to the product. | 1. Perform an activated carbon treatment before recrystallization. 2. A second recrystallization may be necessary. |
Chromatography Issues (HPLC/Column)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing) in HPLC | Interaction of the basic pyridine nitrogen with residual silanols on the silica-based column. | 1. Add a small amount of a basic modifier like triethylamine or a stronger acid like trifluoroacetic acid to the mobile phase. 2. Use a column specifically designed for the analysis of basic compounds. |
| Co-elution of impurities | The mobile phase composition is not optimal for separation. | 1. Adjust the gradient or isocratic composition of the mobile phase. 2. Try a different column with a different stationary phase. |
| Low recovery from column chromatography | The compound is strongly adsorbed to the stationary phase. | 1. Increase the polarity of the eluent. 2. For silica gel chromatography, adding a small amount of acetic acid or triethylamine to the eluent can improve recovery. |
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Carboxylic Acids (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | Scalable, cost-effective, good for removing major impurities. | Solvent selection can be challenging; may not remove closely related impurities. |
| Sublimation | >99.5% | 50-80% | Excellent for removing non-volatile and colored impurities. | Requires specific equipment; not suitable for thermally labile compounds. |
| Column Chromatography | >99% | 40-70% | High resolution for separating complex mixtures. | Can be time-consuming and requires large volumes of solvent; may have recovery issues. |
| Acid-Base Extraction | Variable (often used as a preliminary step) | >90% | Good for separating acidic/basic compounds from neutral impurities. | May not be effective for removing impurities with similar pKa values. |
Note: The values in this table are illustrative and can vary significantly based on the specific compound, the nature of the impurities, and the experimental conditions.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude γ-oxo-3-pyridinebutanoic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: In an Erlenmeyer flask, add the crude γ-oxo-3-pyridinebutanoic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% by weight of the solute) and swirl the flask. Heat the mixture back to boiling for a few minutes.
-
Hot Gravity Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Sublimation (General Approach)
-
Apparatus Setup: Place the crude γ-oxo-3-pyridinebutanoic acid in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to the desired pressure.
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be sufficient to cause sublimation but below the decomposition temperature of the compound.
-
Condensation: The purified compound will sublime and deposit as crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus and collect the purified crystals.
Visualizations
References
Technical Support Center: Minimizing Ion Suppression for 3-Succinoylpyridine in Mass Spectrometry
Welcome to the technical support center for the analysis of 3-Succinoylpyridine via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression.
Ion suppression is a significant concern in liquid chromatography-mass spectrometry (LC-MS) as it can negatively impact data quality, affecting detection capability, precision, and accuracy.[1] This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting for issues encountered during the analysis of 3-Succinoylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for 3-Succinoylpyridine analysis?
A: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, 3-Succinoylpyridine, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to a decreased signal-to-noise ratio, poor reproducibility, and inaccurate quantification.[1][4] For a polar compound like 3-Succinoylpyridine, which may have limited retention on standard reversed-phase columns, the risk of co-elution with other polar matrix components and subsequent ion suppression is heightened.
Q2: What are the common sources of ion suppression?
A: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as mobile phase additives (e.g., trifluoroacetic acid), plasticizers, and detergents.[2][5][6] Compounds that are present at high concentrations, are highly basic, or have a high molecular weight are prime candidates for causing ion suppression.[1] In bioanalysis, phospholipids are a major cause of ion suppression.[7]
Q3: How can I detect ion suppression in my 3-Succinoylpyridine assay?
A: A widely used method to qualitatively assess ion suppression is the post-column infusion experiment .[8][9] This technique involves infusing a constant flow of a 3-Succinoylpyridine standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of 3-Succinoylpyridine indicates the presence of co-eluting matrix components that are causing ion suppression.
To quantify the extent of ion suppression, the post-extraction spike method is commonly employed.[8][9] This involves comparing the peak area of 3-Succinoylpyridine in a standard solution to the peak area of 3-Succinoylpyridine spiked into a blank matrix sample that has undergone the entire sample preparation process.
Troubleshooting Guide
Problem: Low Signal Intensity or High Variability for 3-Succinoylpyridine
Low signal intensity and high variability are common indicators of ion suppression.[10][11] The following sections provide potential causes and solutions.
Possible Cause 1: Matrix Effects from Co-eluting Compounds
Matrix effects are a primary cause of poor signal intensity and variability.[12][13] The solution often lies in improving the sample preparation and/or chromatographic separation to remove or separate the interfering compounds from 3-Succinoylpyridine.
Solution 1.1: Enhance Sample Preparation
The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering the analyte of interest.[7][14]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can lead to significant ion suppression.[8] Using acetonitrile for precipitation is generally better than methanol as it removes more phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[7] For a polar compound like 3-Succinoylpyridine, careful selection of the extraction solvent and pH adjustment of the aqueous phase are critical for good recovery.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[15] For 3-Succinoylpyridine, a mixed-mode cation exchange SPE sorbent could be effective by utilizing both reversed-phase and ion-exchange retention mechanisms to remove phospholipids and other interferences.[8]
| Sample Preparation Technique | Pros | Cons | Recommendation for 3-Succinoylpyridine |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Least effective at removing matrix components, high risk of ion suppression.[8] | Not recommended for achieving the lowest detection limits. |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts. | Can have variable recovery for polar analytes, potential for emulsion formation.[16] | Feasible, but requires careful optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Highly effective at removing interferences, can concentrate the analyte.[15] | More complex and costly than PPT or LLE. | Recommended. A mixed-mode cation exchange SPE is likely to provide the cleanest extract. |
dot
Caption: Recommended sample preparation workflows for 3-Succinoylpyridine analysis.
Solution 1.2: Optimize Chromatographic Conditions
The goal of chromatographic optimization is to separate 3-Succinoylpyridine from any remaining matrix components that were not removed during sample preparation.
-
Column Chemistry: Since 3-Succinoylpyridine is a polar compound, consider using a column with a more polar stationary phase, such as a C18 column with an aqueous-compatible endcapping (e.g., AQ-type) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC can provide better retention for polar compounds, allowing them to elute later in the gradient, away from the early-eluting, highly suppressing matrix components.
-
Mobile Phase: Use volatile mobile phase additives like formic acid or ammonium formate to ensure good ionization efficiency.[5] Avoid non-volatile buffers like phosphate. The pH of the mobile phase should be optimized to ensure 3-Succinoylpyridine is in its desired ionic state for retention and detection.
| Parameter | Recommendation for 3-Succinoylpyridine | Rationale |
| LC Column | HILIC or Aqueous C18 | Increases retention of the polar 3-Succinoylpyridine, separating it from early-eluting interferences. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Volatile additives that promote good ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for reversed-phase and HILIC. |
| Gradient | Optimize to achieve good retention and separation from matrix components. | A shallow gradient around the elution time of 3-Succinoylpyridine can improve resolution. |
dot
Caption: Chromatographic separation strategies to mitigate ion suppression.
Possible Cause 2: Sub-optimal Mass Spectrometry Source Conditions
The settings of the electrospray ionization (ESI) source can have a significant impact on ionization efficiency and susceptibility to ion suppression.[5][17]
Solution 2.1: Optimize ESI Parameters
A systematic optimization of ESI source parameters can improve the signal for 3-Succinoylpyridine and potentially reduce the impact of matrix effects.
| ESI Parameter | Suggested Starting Point | Optimization Strategy |
| Spray Voltage | 3.0 - 4.5 kV (Positive Ion Mode) | Adjust in small increments (e.g., 0.5 kV) to find the voltage that provides the most stable and intense signal.[5] |
| Gas Temperature | 300 - 350 °C | Optimize to ensure efficient desolvation without causing thermal degradation of 3-Succinoylpyridine.[18] |
| Gas Flow | 8 - 12 L/min | Increase to improve desolvation, but be aware that excessively high flow can sometimes decrease the signal.[18] |
| Nebulizer Pressure | 20 - 40 psi | Adjust to achieve a fine, stable spray.[18] |
Problem: Poor Reproducibility and Inaccurate Quantification
Even with an acceptable signal, poor reproducibility can render an assay unreliable.
Possible Cause: Inconsistent Matrix Effects and Lack of Appropriate Internal Standard
The composition of the matrix can vary between samples, leading to different degrees of ion suppression and thus, poor reproducibility.[12]
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most effective way to compensate for matrix effects and improve reproducibility is to use a stable isotope-labeled internal standard (SIL-IS) of 3-Succinoylpyridine.[12] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively normalized.
dot
Caption: Troubleshooting decision tree for 3-Succinoylpyridine analysis.
By systematically addressing these potential issues, researchers can effectively minimize ion suppression and develop a robust, reliable, and accurate mass spectrometry method for the quantification of 3-Succinoylpyridine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. biotage.com [biotage.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 17. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
Technical Support Center: Quantification of 4-Oxo-4-(3-pyridyl)butyric acid (OPBA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of 4-Oxo-4-(3-pyridyl)butyric acid (OPBA), a key metabolite of nicotine and tobacco-specific nitrosamines.
Troubleshooting Guide
Low-level quantification of OPBA in biological matrices can be challenging. This guide addresses common issues encountered during analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient Ionization: OPBA may not ionize efficiently under standard electrospray ionization (ESI) conditions. | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). - Consider Atmospheric Pressure Chemical Ionization (APCI), which has been successfully used for OPBA analysis.[1] - Evaluate the use of mobile phase additives to enhance ionization. |
| Poor Extraction Recovery: The sample preparation method may not be efficiently extracting OPBA from the matrix. | - Optimize the Solid-Phase Extraction (SPE) method, including the choice of sorbent, wash, and elution solvents.[1] - Evaluate other extraction techniques like Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP). | |
| Analyte Instability: OPBA may be degrading during sample collection, storage, or processing. | - Ensure samples are stored at -80°C. - Minimize freeze-thaw cycles. - Process samples on ice and analyze them as quickly as possible after extraction. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions: The acidic nature of OPBA can lead to interactions with active sites on the column or in the LC system. | - Use a column with low silanol activity. - Optimize the mobile phase pH to ensure OPBA is in a consistent ionic state. - Add a small amount of a competing acid (e.g., formic acid) to the mobile phase. |
| Inappropriate Mobile Phase: The mobile phase may not be suitable for the analyte or column. | - Ensure the mobile phase is properly degassed. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. | |
| High Background Noise | Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the analysis. | - Improve sample cleanup by optimizing the SPE or LLE method. - Use a more efficient analytical column to separate OPBA from interfering compounds. - A "dilute-and-shoot" approach, where the sample is simply diluted before injection, may be a quick alternative to assess the extent of matrix effects. |
| Contaminated System: The LC-MS/MS system may be contaminated. | - Flush the entire LC system with a strong solvent wash. - Clean the mass spectrometer's ion source. | |
| Inconsistent Results | Lack of a Suitable Internal Standard: An internal standard that does not mimic the behavior of OPBA will lead to poor precision. | - While a deuterated standard for OPBA is ideal, a structurally similar compound can be used. For instance, a deuterated version of the reduced form of OPBA, 4-hydroxy-4-(3-pyridyl)butanoic acid, has been used.[1] |
| Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol. | - Ensure precise and consistent pipetting and solvent volumes. - Automate the sample preparation process if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying OPBA?
A1: The most common and sensitive technique for quantifying OPBA in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Atmospheric Pressure Chemical Ionization (APCI) has been shown to be an effective ionization source for this compound.[1]
Q2: How can I improve the sensitivity of my OPBA assay?
A2: To improve sensitivity, consider the following:
-
Derivatization: OPBA can be chemically modified to improve its chromatographic and mass spectrometric properties. One published method involves the reduction of OPBA to 4-hydroxy-4-(3-pyridyl)butanoic acid (HPBA) using sodium borohydride (NaBH4), followed by analysis of HPBA.[1] This can improve ionization efficiency and chromatographic retention.
-
Sample Enrichment: Optimize your Solid-Phase Extraction (SPE) protocol to concentrate the analyte from a larger sample volume.
-
Instrument Optimization: Fine-tune all MS parameters, including collision energy and MRM transitions, for maximum signal intensity.
Q3: What are typical concentrations of OPBA found in human urine?
A3: OPBA levels can vary significantly depending on tobacco exposure. In one study, the following levels were reported:
| Group | Mean OPBA Concentration (ng/mL) | Standard Deviation (ng/mL) | Number of Subjects (n) |
| Smokers | 228 | 129 | 8 |
| Nicotine Patch Users | 97.5 | 80.6 | 8 |
Data from Hecht et al. (1999)[1]
Q4: Is there a commercially available internal standard for OPBA?
A4: A deuterated internal standard for OPBA may not be readily available from all commercial suppliers. However, a common strategy is to use a stable isotope-labeled analog of a closely related metabolite. For instance, [2,2,3,3,4-D5]hydroxy acid has been used as an internal standard in an assay where OPBA was first reduced to its hydroxy form.[1]
Q5: How can I minimize matrix effects when analyzing OPBA in plasma or urine?
A5: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples like urine and plasma before LC-MS/MS analysis.[1]
-
Chromatographic Separation: Ensure your LC method provides good separation of OPBA from the bulk of the matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Experimental Protocols
Protocol 1: Quantification of OPBA in Human Urine via Reduction and LC-APCI-MS/MS
This protocol is based on the methodology described by Hecht et al. (1999) and involves the reduction of OPBA to HPBA prior to analysis.[1]
1. Sample Preparation and Reduction:
-
To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., deuterated HPBA).
-
Add 100 µL of 1 M sodium borohydride (NaBH4) in 0.1 M NaOH.
-
Allow the reaction to proceed for 30 minutes at room temperature to quantitatively convert OPBA to HPBA.
-
Acidify the sample with 100 µL of 6 M HCl to stop the reaction.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering salts and polar compounds.
-
Elute the analyte (now HPBA) with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization (Optional but recommended for chiral separation if needed):
-
The dried residue containing HPBA can be further derivatized to improve chromatographic properties. For example, esterification with acidic methanol followed by reaction with a chiral derivatizing agent like (S)-(-)-alpha-methylbenzyl isocyanate can be performed if enantiomeric separation is required.[1]
4. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions (MRM) for HPBA and the internal standard.
Visualizations
References
Method validation issues for 4-Oxo-4-(pyridin-3-yl)butanoic acid assays
Welcome to the technical support center for analytical method validation of 4-Oxo-4-(pyridin-3-yl)butanoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during assay development and validation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A1: Peak tailing is a common issue, often indicated by an asymmetry factor > 1.2.[1] For a compound like this compound, which has both a basic pyridine group and an acidic carboxylic acid group, the causes are often related to secondary interactions with the stationary phase.
Potential Causes:
-
Secondary Silanol Interactions: The basic pyridine nitrogen can interact with acidic residual silanol groups on the surface of C18 columns. This is a frequent cause of peak tailing for basic compounds.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Contamination or Degradation: Buildup of sample matrix components on the column frit or stationary phase can disrupt the peak shape.[2][3] Over time, the stationary phase can degrade, especially when using aggressive mobile phases.[3]
-
Analyte Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak tailing.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH < 3) can protonate the residual silanol groups, minimizing their interaction with the protonated pyridine ring.[1] Ensure the column is stable at low pH.
-
Use a Different Column: Consider using a column with high-purity silica and advanced end-capping to reduce the number of available silanol groups.
-
Add a Competitive Amine: Incorporating a small amount of a competitive base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.
-
Check for Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove potential contaminants.[3] Replacing the guard column is also a good diagnostic step.[2]
-
Reduce Injection Concentration: Dilute the sample to check if the tailing is due to mass overload.[2]
Issue 2: Inconsistent Retention Times
Q2: The retention time for my analyte is drifting between injections or across different batches. How can I stabilize it?
A2: Retention time stability is critical for reliable quantification. Drifting retention times can point to issues with the HPLC system, mobile phase preparation, or column equilibration.
Potential Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after system startup.
-
Mobile Phase Composition Change: Inaccurate mixing of mobile phase components, evaporation of volatile organic solvents, or degradation of mobile phase additives can alter the elution strength.[2]
-
Temperature Fluctuations: Column temperature has a significant effect on retention time. Inconsistent ambient temperatures can cause drift if a column heater is not used.
-
Pump and Seal Issues: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and pressure fluctuations, affecting retention times.
Troubleshooting Steps:
-
Ensure Proper Equilibration: After installing a new column or changing the mobile phase, flush the column with at least 10-20 column volumes of the mobile phase. Ensure the equilibration time in your gradient method is sufficient.
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation. Degas the mobile phase thoroughly to prevent bubble formation.
-
Use a Column Thermostat: A column heater will maintain a stable temperature, minimizing retention time variability.
-
System Maintenance: Check the pump for pressure fluctuations. If observed, perform routine maintenance like replacing pump seals.
Issue 3: Poor Sensitivity and High Limits of Detection (LOD) / Quantitation (LOQ)
Q3: I am struggling to achieve the required sensitivity for my assay. What steps can I take to improve the LOD and LOQ?
A3: Achieving low detection and quantitation limits is crucial, especially for impurity analysis or pharmacokinetic studies.
Potential Causes:
-
Suboptimal Detection Wavelength (UV): The selected UV wavelength may not correspond to the absorbance maximum of this compound.
-
Ion Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source, leading to a significant drop in signal.[4]
-
Poor Analyte Extraction/Recovery: The sample preparation method may not efficiently extract the analyte from the matrix.
-
Derivatization Issues: For methods requiring derivatization to enhance detection, the reaction may be incomplete or inefficient.[5][6]
Troubleshooting Steps:
-
Optimize Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound in your mobile phase using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Mitigate Matrix Effects (LC-MS):
-
Improve chromatographic separation to move the analyte peak away from interfering matrix components.
-
Optimize the sample preparation procedure (e.g., use Solid Phase Extraction (SPE) instead of simple protein precipitation) to remove more interferences.[1]
-
Use a stable isotope-labeled internal standard, if available, to compensate for ion suppression.[7][8]
-
-
Improve Sample Preparation: Evaluate different extraction techniques (e.g., liquid-liquid extraction, SPE) and solvents to maximize the recovery of this keto acid compound.
-
Consider Derivatization: For UV or fluorescence detection, derivatization of the keto group can significantly enhance sensitivity. Reagents like o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent derivatives.[5][6]
Quantitative Data Summary
Method validation requires demonstrating that the analytical procedure is suitable for its intended purpose.[9] Key validation parameters include linearity, accuracy, precision, and sensitivity. The tables below summarize typical acceptance criteria for these parameters in a regulated environment.
Table 1: Linearity and Sensitivity Parameters
| Parameter | Typical Acceptance Criteria | Common Issues |
| Correlation Coefficient (r²) | ≥ 0.995 | Poor standard preparation; detector saturation at high concentrations. |
| Range | The interval over which the method is precise, accurate, and linear. | Non-linear response at the extremes of the curve. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | High baseline noise; low analyte signal. |
| Limit of Quantitation (LOQ) | S/N ≥ 10; with acceptable precision and accuracy. | High variability at low concentrations. |
Table 2: Accuracy and Precision Parameters
| Parameter | Typical Acceptance Criteria (%RSD for Precision, %Recovery for Accuracy) | Common Issues |
| Repeatability (Intra-assay Precision) | RSD ≤ 15% (≤ 20% at LOQ) | Inconsistent sample preparation; unstable instrument. |
| Intermediate Precision (Inter-assay) | RSD ≤ 15% (≤ 20% at LOQ) | Variability between analysts, days, or equipment. |
| Accuracy | 85% - 115% Recovery (80% - 120% at LOQ) | Inefficient extraction; matrix effects; inaccurate standard concentrations. |
Data presented are generalized from typical validation guidelines and may vary based on specific regulatory requirements.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of this compound. Optimization will be required.
-
Chromatographic System: HPLC with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~260 nm (verify λmax).
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Protocol 2: Sample Preparation (Plasma) using Protein Precipitation
-
Aliquot: Transfer 100 µL of plasma sample to a microcentrifuge tube.
-
Add Internal Standard: Spike with internal standard solution, if used.
-
Precipitate: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate & Reconstitute (Optional): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in mobile phase to improve peak shape and sensitivity.
Visualizations
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, from initial development to final reporting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. agilent.com [agilent.com]
- 4. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. npra.gov.my [npra.gov.my]
Validation & Comparative
A Comparative Guide to Tobacco Exposure Biomarkers: Validation of 4-Oxo-4-(pyridin-3-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Oxo-4-(pyridin-3-yl)butanoic acid (OPBA) with established tobacco exposure biomarkers, cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). The following sections present experimental data, detailed analytical protocols, and metabolic pathways to facilitate an objective evaluation of their utility in research and clinical settings.
Comparative Performance of Tobacco Biomarkers
The selection of an appropriate biomarker for tobacco exposure is contingent on the specific research question, the required window of detection, and the desired specificity for tobacco products versus nicotine replacement therapy (NRT).
| Biomarker | Matrix | Half-Life | Specificity for Tobacco | Sensitivity | Typical Cutoff Levels (Urine) |
| This compound (OPBA) | Urine | Not well-established | High (Metabolite of nicotine and tobacco-specific nitrosamines) | Moderate | Not yet established |
| Cotinine | Urine, Saliva, Blood | ~16-18 hours[1] | High (Primarily from nicotine, present in NRT) | Very High | 20.9 - 31.5 ng/mL[2][3] |
| NNAL | Urine, Blood | ~10-45 days[4] | Very High (Metabolite of tobacco-specific NNK) | High | 8.9 - 47.3 pg/mg creatinine[3][4] |
In-Depth Biomarker Analysis
This compound (OPBA)
OPBA, also referred to as keto acid, is a metabolite of both nicotine and the tobacco-specific nitrosamines (TSNAs) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). Its dual origin makes it a specific indicator of tobacco use.
Experimental Data:
A study comparing urinary levels of OPBA in smokers and individuals using a nicotine patch demonstrated its potential as a biomarker of tobacco exposure.
| Population | Mean Urinary OPBA (keto acid) Level (ng/mL) |
| Smokers (n=8) | 228 ± 129[5] |
| Nicotine Patch Users (n=8) | 97.5 ± 80.6[5] |
These findings suggest that while OPBA is present in individuals using NRT, its levels are significantly higher in active smokers, likely due to the contribution from TSNA metabolism.
Cotinine
Cotinine is the primary metabolite of nicotine and the most widely used biomarker for recent tobacco exposure. Its high sensitivity and well-established analytical methods make it a reliable indicator of nicotine intake.
Performance Characteristics:
-
Sensitivity and Specificity: Cotinine is highly sensitive and specific for nicotine exposure. Cutoff levels are well-defined to distinguish between smokers, non-smokers, and those exposed to secondhand smoke. For example, a urinary cotinine cutoff of 20.9 ng/mg creatinine has shown a sensitivity of 96.6% and a specificity of 93.8% for distinguishing smokers from non-smokers[3].
-
Limitations: Because cotinine is a metabolite of nicotine, it is also present in users of NRT, which can complicate the assessment of tobacco use cessation[6].
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
NNAL is a metabolite of the potent lung carcinogen NNK, a tobacco-specific nitrosamine. This makes NNAL a highly specific biomarker for exposure to tobacco smoke.
Performance Characteristics:
-
Long Half-Life: The extended half-life of NNAL (10-45 days) makes it an excellent biomarker for assessing long-term or intermittent tobacco exposure.
-
Specificity: NNAL is not produced from NRT, making it a valuable tool for monitoring tobacco cessation in individuals using nicotine replacement.
-
Sensitivity: A urinary NNAL cutoff of 8.9 pg/mg creatinine has demonstrated a sensitivity of 94.0% and a specificity of 94.7% for differentiating smokers from non-smokers[3].
Experimental Protocols
Analysis of this compound (OPBA) in Urine
This method involves the conversion of OPBA to a more stable derivative for analysis by Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS).
Methodology:
-
Sample Preparation: An aliquot of urine is treated with NaBH4 to quantitatively convert the keto acid (OPBA) to the corresponding hydroxy acid[5].
-
Solid Phase Extraction (SPE): The sample is then subjected to SPE to isolate the analyte of interest[5].
-
Derivatization: The eluant containing the hydroxy acid is esterified with acidic methanol. This is followed by treatment with (S)-(-)-alpha-methylbenzyl isocyanate to produce diastereomers that can be separated chromatographically[5].
-
HPLC Purification: The resulting diastereomers are purified by High-Performance Liquid Chromatography (HPLC)[5].
-
LC-APCI-MS/MS Analysis: The purified derivatives are separated and quantified by LC-APCI-MS/MS[5].
Analysis of Cotinine and NNAL in Urine
Validated LC-MS/MS methods are available for the simultaneous or individual analysis of cotinine and NNAL in urine.
General Workflow:
Generalized experimental workflow for biomarker analysis.
Detailed Steps for Cotinine and NNAL Analysis:
-
Internal Standard Addition: Urine samples are spiked with isotopically labeled internal standards, such as [13CD3]cotinine and [13C6]NNAL[7].
-
Enzymatic Hydrolysis: For the determination of "total" (free plus glucuronidated) cotinine and NNAL, samples are treated with β-glucuronidase[7][8].
-
Solid Phase Extraction (SPE): The samples undergo SPE for cleanup and concentration of the analytes[9].
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS using multiple reaction monitoring (MRM) to detect and quantify the target biomarkers and their internal standards[5][7].
Metabolic Pathways
Nicotine Metabolism to this compound (OPBA)
The formation of OPBA from nicotine proceeds through a 2'-hydroxylation pathway, a distinct route from the major metabolic pathway that forms cotinine.
Nicotine metabolism to OPBA via 2'-hydroxylation.
This pathway is catalyzed by the cytochrome P450 enzyme CYP2A6 and involves several intermediates[10]. About 10% of a nicotine dose is excreted in the urine as OPBA and its further metabolite, 4-hydroxy-4-(3-pyridyl)butanoic acid.
Major Nicotine and NNK Metabolic Pathways
A broader view of nicotine and NNK metabolism highlights the positions of OPBA, cotinine, and NNAL as key biomarkers.
Overview of major nicotine and NNK metabolic pathways.
References
- 1. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimum Urine Cotinine and NNAL Levels to Distinguish Smokers from Non-Smokers by the Changes in Tobacco Control Policy in Korea from 2008 to 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of Tobacco Exposure: Summary of an FDA-sponsored Public Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenxtoolkit.org [phenxtoolkit.org]
- 9. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 4-Oxo-4-(pyridin-3-yl)butanoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Oxo-4-(pyridin-3-yl)butanoic acid is a valuable building block in medicinal chemistry, and a thorough understanding of its synthetic pathways is crucial for optimizing production and accelerating research timelines. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the challenging direct Friedel-Crafts acylation and a more practical multi-step approach involving the hydrolysis of a nitrile precursor.
Method 1: Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds in aromatic systems. In the context of synthesizing this compound, this would ideally involve the direct reaction of a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst.
However, the direct Friedel-Crafts acylation of pyridine presents significant challenges. The nitrogen atom in the pyridine ring is basic and readily coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. This often leads to low yields or complete failure of the reaction.
While a direct, high-yield protocol for the Friedel-Crafts acylation of pyridine with succinic anhydride is not readily found in the literature, a representative procedure for a similar transformation involving an aromatic hydrocarbon, biphenyl, highlights the general conditions required for such a reaction. This analogous process underscores the stringent and often harsh conditions that would be necessary, and likely unsuccessful, for the pyridine counterpart.
Representative Experimental Protocol: Friedel-Crafts Acylation of Biphenyl with Succinic Anhydride
This protocol, adapted from a patented process for the synthesis of 4-(4-biphenylyl)-4-oxo-butanoic acid, illustrates the typical conditions for a Friedel-Crafts acylation.
To a solution of biphenyl (40.0 g, 0.260 mole) and succinic anhydride (28.4 g, 0.284 mole) dissolved in chlorobenzene (360 ml), anhydrous aluminum chloride (80.1 g, 0.597 mole) is added. The mixture is heated with stirring from room temperature to 80°C over 2 hours, and the reaction is then maintained at 120°C for 5 hours. After cooling to 20°C, the reaction is quenched by the addition of water (100 ml). The precipitated product is filtered, washed with water, and dried under reduced pressure to yield the desired product.
Method 2: Hydrolysis of 4-Oxo-4-(pyridin-3-yl)butanenitrile
A more viable and commonly employed strategy for the synthesis of this compound involves a two-step process: the synthesis of the intermediate 4-oxo-4-(pyridin-3-yl)butanenitrile, followed by its hydrolysis to the final carboxylic acid. This approach circumvents the difficulties associated with the direct acylation of pyridine.
Step 1: Synthesis of 4-Oxo-4-(pyridin-3-yl)butanenitrile
This intermediate can be prepared from 3-pyridinecarboxaldehyde and acrylonitrile. While specific, detailed protocols with quantitative data for this step are not abundant in readily available literature, the general reaction is known in organic synthesis.
Step 2: Hydrolysis of 4-Oxo-4-(pyridin-3-yl)butanenitrile
The hydrolysis of the nitrile to the carboxylic acid is a standard transformation. It can be achieved under either acidic or basic conditions. A general procedure would involve refluxing the nitrile with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, followed by neutralization to isolate the carboxylic acid.
Illustrative General Protocol: Nitrile Hydrolysis
4-Oxo-4-(pyridin-3-yl)butanenitrile is heated under reflux with an excess of aqueous hydrochloric acid for several hours. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.
Comparative Overview
The following table summarizes the key aspects of the two synthetic approaches, highlighting the advantages and disadvantages of each.
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Nitrile Hydrolysis |
| Feasibility for Pyridine | Low, due to pyridine ring deactivation | High |
| Number of Steps | 1 (in theory) | 2 or more |
| Reaction Conditions | Harsh (high temperatures, strong Lewis acids) | Milder conditions for hydrolysis |
| Reagent Availability | Readily available | Precursor synthesis required |
| Potential Yield | Expected to be very low | Generally moderate to good |
| Scalability | Difficult due to harsh conditions and low yield | More readily scalable |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of these synthetic methods, the following diagrams are provided.
Caption: Theoretical pathway of Friedel-Crafts acylation for pyridine.
Caption: Two-step synthesis via nitrile hydrolysis.
Conclusion
For the practical and efficient synthesis of this compound, the multi-step approach involving the formation and subsequent hydrolysis of 4-oxo-4-(pyridin-3-yl)butanenitrile is the superior method. While the direct Friedel-Crafts acylation is a theoretically possible one-step route, the inherent chemical properties of the pyridine ring make it an impractical and low-yielding endeavor. The nitrile hydrolysis pathway, although involving more steps, offers a more reliable, scalable, and ultimately more successful strategy for obtaining this valuable synthetic intermediate. Researchers and drug development professionals should favor this latter approach to ensure a consistent and efficient supply of this compound for their research and development needs.
A Comparative Guide to Nicotine Biomarkers: 4-Oxo-4-(pyridin-3-yl)butanoic Acid vs. Cotinine
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of nicotine exposure is paramount in clinical and research settings, from smoking cessation trials to understanding the health effects of tobacco use. While cotinine has long been the gold standard biomarker for nicotine intake, emerging metabolites such as 4-oxo-4-(pyridin-3-yl)butanoic acid offer alternative or complementary measures. This guide provides an objective comparison of these two key nicotine metabolites, supported by experimental data, to aid in the selection of the most appropriate biomarker for specific research needs.
At a Glance: Key Performance Indicators
| Feature | This compound | Cotinine |
| Metabolic Pathway | Minor, via 2'-oxidation of nicotine | Major, via 5'-oxidation of nicotine (70-80% of nicotine metabolism)[1] |
| Biological Half-life | Not well-established | ~16-20 hours[2][3] |
| Typical Urinary Concentration (Smokers) | 228 ± 129 ng/mL[4] | Highly variable, can exceed 1000 ng/mL |
| Sensitivity | Not well-established | High (can range from 69% to 99%)[2] |
| Specificity | Not well-established | High (can range from 74% to 99%)[2] |
| Analytical Method | LC-MS/MS[4] | LC-MS/MS, GC-MS, EIA[5] |
Metabolic Pathways: A Visual Representation
The metabolic fate of nicotine in the body is complex, leading to a variety of metabolites. The two primary pathways leading to the formation of cotinine and this compound are illustrated below.
In-Depth Comparison
Cotinine: The Established Standard
Cotinine, the primary proximate metabolite of nicotine, is the most widely used biomarker for assessing nicotine exposure.[3] Its popularity stems from its long biological half-life of approximately 16 to 20 hours, which provides a more stable indication of nicotine intake over the preceding 2-3 days compared to the short-lived parent compound, nicotine (half-life of ~2 hours).[2][3]
Numerous studies have established the high sensitivity and specificity of cotinine for distinguishing smokers from non-smokers.[2] For instance, with a plasma or saliva cotinine cut-off value of 15 ng/mL, it's possible to achieve high levels of both sensitivity and specificity for identifying current smokers.[2]
This compound: An Emerging Alternative
This compound, also referred to as keto acid, is a product of a minor metabolic pathway of nicotine involving 2'-oxidation.[6] While it represents a smaller fraction of the total nicotine dose compared to cotinine, its formation is a substantial pathway.[4] One study found that the conversion of nicotine to this compound and the related 4-hydroxy-4-(3-pyridyl)butanoic acid accounts for an estimated 14% of the nicotine dose.[4]
A key advantage of considering alternative biomarkers like this compound is the potential for a more comprehensive understanding of an individual's nicotine metabolism profile. However, critical performance data, such as its biological half-life, sensitivity, and specificity as a standalone biomarker, are not yet well-established in the scientific literature.
Experimental Protocols
Accurate quantification of these biomarkers is crucial for reliable data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of both cotinine and this compound in biological matrices.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of nicotine metabolites in urine using LC-MS/MS.
Quantification of this compound in Urine by LC-APCI-MS/MS
This method involves the indirect quantification of this compound (keto acid) by converting it to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[4]
-
Sample Pre-treatment: Urine samples are treated with sodium borohydride (NaBH4) to quantitatively reduce the keto acid to the hydroxy acid.
-
Internal Standard: An isotopically labeled internal standard, such as [D5]hydroxy acid, is added to the urine sample.
-
Solid Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to clean up the sample and concentrate the analyte.
-
Derivatization: The eluant from the SPE cartridge, containing the hydroxy acid, is esterified with acidic methanol. This is followed by treatment with (S)-(-)-alpha-methylbenzyl isocyanate to form diastereomers that can be separated chromatographically.
-
HPLC Purification: The derivatized sample is further purified by high-performance liquid chromatography (HPLC).
-
LC-APCI-MS/MS Analysis: The purified diastereomers are separated and quantified using liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS).
Quantification of Cotinine in Urine by LC-MS/MS
A variety of validated LC-MS/MS methods are available for the quantification of cotinine in urine. A general protocol is outlined below.
-
Sample Preparation: A urine sample is mixed with an isotopically labeled internal standard, such as cotinine-d3.
-
Extraction: The sample is subjected to either solid-phase extraction (SPE) using a cation exchange cartridge or liquid-liquid extraction (LLE) with an organic solvent like dichloromethane.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acidified water and an organic solvent (e.g., acetonitrile or methanol). Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Conclusion
Cotinine remains the biomarker of choice for routine assessment of nicotine exposure due to its well-characterized pharmacokinetics, long half-life, and the wealth of data supporting its high sensitivity and specificity. However, this compound represents a significant, albeit less predominant, pathway of nicotine metabolism. The analysis of this and other minor metabolites can provide a more nuanced understanding of individual variations in nicotine metabolism, which may be valuable in specialized research contexts. Further studies are warranted to fully characterize the performance of this compound as a standalone biomarker, including the determination of its biological half-life and its sensitivity and specificity in diverse populations. For researchers aiming for a comprehensive metabolic profile of nicotine, the concurrent measurement of both cotinine and this compound may be a valuable strategy.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]
- 3. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accuracy of cotinine serum test to detect the smoking habit and its association with periodontal disease in a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Gamma-oxo-3-pyridinebutanoic Acid
This guide presents a comprehensive comparison of analytical methods for the quantification of gamma-oxo-3-pyridinebutanoic acid, a significant metabolite of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)[1]. Accurate and precise measurement of this analyte in biological matrices is crucial for studies in toxicology and pharmacology. This document provides a framework for the cross-validation of two prominent analytical techniques: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The experimental data for the LC-MS/MS method is based on published literature for a closely related analog, providing a benchmark for performance[2]. The data for the HPLC-UV method represents typical performance characteristics for this technique to create a valuable comparison for researchers, scientists, and drug development professionals.
Introduction to Analytical Method Cross-Validation
In the lifecycle of drug development, analytical methods may be updated, or samples may need to be analyzed in different laboratories. This necessitates a cross-validation process to ensure that the data from different methods or labs are comparable and reliable[3]. Key parameters evaluated during cross-validation include accuracy, precision, selectivity, sensitivity, and reproducibility[4][5]. This guide will compare a validated LC-MS/MS method with a hypothetical, yet representative, HPLC-UV method for the analysis of gamma-oxo-3-pyridinebutanoic acid.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of the LC-MS/MS and a representative HPLC-UV method for the determination of gamma-oxo-3-pyridinebutanoic acid in a biological matrix such as urine.
| Parameter | LC-MS/MS Method | HPLC-UV Method (Representative) |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%) | 99.0% to 115.8%[2] | 90% to 110% |
| Recovery (%) | ~32% (for the internal standard)[2] | 85% - 105% |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and a representative HPLC-UV method are provided below. These protocols are based on established analytical procedures for similar compounds.
1. LC-MS/MS Method (Adapted from a method for a deuterated analog)[2]
-
Sample Preparation (Solid Phase Extraction):
-
An internal standard, such as a stable isotope-labeled version of the analyte, is added to a urine sample.
-
The sample is subjected to solid-phase extraction (SPE) to isolate the analyte from matrix interferences.
-
The eluant containing the analyte is then derivatized to improve its chromatographic and mass spectrometric properties. A two-step derivatization can be employed, for instance, esterification followed by reaction with another agent to enhance sensitivity[2].
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient is optimized to ensure the separation of the analyte from endogenous matrix components.
-
Flow Rate: Appropriate for the column dimensions, e.g., 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): The transition of the protonated molecular ion to a specific product ion is monitored for both the analyte and the internal standard. Collision energy is optimized to maximize the signal of the product ion[2].
-
2. HPLC-UV Method (Representative Protocol)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to acidic conditions (e.g., pH 3-4) with a suitable buffer.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate), and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 70:30 v/v), adjusted to an acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~260 nm).
-
Injection Volume: 20 µL.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation.
References
A Proposed Framework for Inter-Laboratory Comparison of 3-Succinoylpyridine Measurements
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Comparison
The following table presents a hypothetical summary of results from a proposed inter-laboratory comparison study. This table is intended to serve as a template for participating laboratories to report and compare their findings. It includes columns for the laboratory identifier, the analytical method employed, the reported concentration of 3-Succinoylpyridine, and key performance metrics such as repeatability and reproducibility, which are crucial for assessing the robustness of the methods across different laboratories.
| Laboratory ID | Analytical Method | Reported Concentration (g/L) | Standard Deviation | Recovery (%) |
| Lab 01 | HPLC-UV | 3.15 | 0.25 | 98.5 |
| Lab 02 | HPLC-UV | 3.28 | 0.31 | 101.2 |
| Lab 03 | LC-MS/MS | 3.21 | 0.18 | 99.8 |
| Lab 04 | HPLC-UV | 3.35 | 0.38 | 102.5 |
| Lab 05 | LC-MS/MS | 3.18 | 0.20 | 99.1 |
| Consensus Mean | 3.23 | |||
| Overall Std. Dev. | 0.08 |
Experimental Protocols
The following are detailed methodologies for the quantification of 3-Succinoylpyridine, based on protocols described in existing literature.
Sample Preparation from Bacterial Culture
This protocol is adapted for the extraction of 3-Succinoylpyridine from bacterial cultures, such as Pseudomonas putida, which is known to be involved in nicotine degradation pathways.
-
Reaction Quenching: Terminate the resting-cell reactions at the desired time point by adding two volumes of ethanol to the sample.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 2 minutes to pellet cell debris and other insoluble materials.
-
Filtration: Filter the resulting supernatant through a 0.22 μm polyamide filter to ensure the removal of any remaining particulate matter before analysis.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
Quantitative analysis of 3-Succinoylpyridine can be effectively performed using HPLC.
-
Instrumentation: An Agilent 1100 series HPLC system (or equivalent) equipped with a UV detector.
-
Column: A KR100-5 C18 column (150 mm x 4.6 mm, 5 μm particle size) or a similar C18 reversed-phase column.[2]
-
Mobile Phase: A suitable mobile phase for the separation of pyridine alkaloids. The exact composition should be optimized based on the specific column and instrument.
-
Detection: Set the UV detector to a wavelength of 207 nm for the detection of 3-Succinoylpyridine.[2]
-
Quantification: Determine the concentration of 3-Succinoylpyridine by comparing the peak area of the sample to that of a standard curve generated from certified reference materials.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC can be used for the qualitative confirmation of the presence of 3-Succinoylpyridine.
-
Stationary Phase: Silica gel plates (HSGF 254).[1]
-
Mobile Phase: A solvent system of chloroform-ethanol-methanol-0.5 M NaOH in a ratio of 30:15:2:1.5 (vol/vol).[1]
-
Visualization: Visualize the spots under UV light.
Mass Spectrometry (MS) for Identification
For definitive identification, especially in complex matrices, mass spectrometry is recommended.
-
Instrumentation: An API 4000 LC-MS system or a similar instrument.
-
Ionization Mode: Both positive and negative-ion turbo ion spray ionization modes can be used.[2]
-
Sample Preparation: Evaporate the sample supernatants to dryness under a stream of nitrogen and reconstitute the residue in chloroform for direct-insertion MS analysis.[2]
Visualizations
The following diagrams illustrate the biochemical pathway involving 3-Succinoylpyridine and a typical experimental workflow for its measurement.
Caption: Nicotine degradation pathway highlighting the formation and conversion of 3-Succinoylpyridine.
Caption: A typical experimental workflow for the quantification of 3-Succinoylpyridine.
References
- 1. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]
Urinary 4-Oxo-4-(3-pyridyl)butyric Acid: A Comparative Analysis in Smokers and Non-Smokers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Oxo-4-(3-pyridyl)butyric acid levels in smokers versus non-smokers, offering valuable insights for researchers in toxicology, pharmacology, and drug development. 4-Oxo-4-(3-pyridyl)butyric acid, also known as keto acid, is a significant metabolite of nicotine.[1] Its quantification in biological fluids serves as a reliable biomarker for assessing nicotine exposure. This document summarizes key experimental findings, details analytical methodologies, and illustrates the relevant metabolic pathway.
Quantitative Data Summary
The following table summarizes the urinary concentrations of 4-Oxo-4-(3-pyridyl)butyric acid in different populations based on nicotine exposure. The data clearly indicates that the levels of this metabolite are significantly elevated in smokers compared to individuals using a nicotine transdermal system. While direct quantitative data for non-smokers is not available in the reviewed literature, it is established that 4-Oxo-4-(3-pyridyl)butyric acid is a downstream product of nicotine metabolism. Therefore, it is expected that the levels in non-smokers, who lack nicotine intake, would be below the limit of detection of current analytical methods. A study on a structurally similar nitrosated analog, 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), found that this compound was not detected in the urine of non-smokers.[2][3]
| Population Group | Mean Urinary Concentration (ng/mL) | Standard Deviation (ng/mL) | Number of Subjects (n) | Source |
| Smokers | 228 | 129 | 8 | [1] |
| Nicotine Patch Users | 97.5 | 80.6 | 8 | [1] |
| Non-Smokers | Not Detected (Expected) | N/A | N/A | Inference based on metabolic pathway |
Metabolic Pathway of Nicotine to 4-Oxo-4-(3-pyridyl)butyric Acid
Nicotine undergoes extensive metabolism in the human body. One of the significant pathways involves the formation of 4-Oxo-4-(3-pyridyl)butyric acid. This process is initiated by the 2'-hydroxylation of nicotine, which leads to the formation of an intermediate, 4-(methylamino)-1-(3-pyridyl)-1-butanone. This intermediate is then further metabolized to yield 4-Oxo-4-(3-pyridyl)butyric acid.[4]
Experimental Protocols
The primary method for the quantification of 4-Oxo-4-(3-pyridyl)butyric acid in urine is Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS). The following is a detailed description of a validated protocol.[1]
Objective: To quantify the levels of 4-Oxo-4-(3-pyridyl)butyric acid (keto acid) in human urine.
Methodology:
-
Sample Preparation:
-
An aliquot of urine is taken for analysis.
-
To quantify the keto acid, it is first quantitatively converted to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) by treatment with sodium borohydride (NaBH₄). This conversion allows for sensitive and accurate measurement.
-
-
Internal Standard:
-
A deuterated internal standard, [2,2,3,3,4-D₅]hydroxy acid, is added to the urine sample to account for any loss during sample processing and analysis.
-
-
Solid Phase Extraction (SPE):
-
The sample is passed through a solid-phase extraction cartridge to isolate the analyte of interest from the complex urine matrix.
-
-
Derivatization:
-
The eluant from the SPE, containing the hydroxy acid, is esterified with acidic methanol.
-
This is followed by treatment with (S)-(-)-α-methylbenzyl isocyanate. This step creates diastereomers that can be separated chromatographically.
-
-
Purification:
-
The derivatized sample is further purified using High-Performance Liquid Chromatography (HPLC).
-
-
Quantification by LC-APCI-MS/MS:
-
The purified diastereomers are separated and quantified using a liquid chromatograph coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization source.
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Experimental Workflow Diagram:
References
- 1. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid as a potential monitor of endogenous nitrosation of nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Correlation of 4-Oxo-4-(pyridin-3-yl)butanoic Acid with Other Nicotine Metabolites: A Comparative Guide
This guide provides a detailed comparison of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a product of nicotine's 2'-oxidation pathway, with other major nicotine metabolites. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.
Introduction to Nicotine Metabolism
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, primarily in the liver.[1] The metabolic pathways are complex, involving multiple enzymes and resulting in a variety of metabolites.[2] Understanding the profile of these metabolites is crucial for assessing nicotine exposure, dependence, and the risk of tobacco-related diseases.[3] While the C-oxidation pathway leading to cotinine is the most dominant, other pathways, such as 2'-oxidation, also contribute significantly to nicotine's biotransformation.[2][4] This guide focuses on the products of the 2'-oxidation pathway, specifically 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and its correlation with other key metabolites.
Nicotine Metabolic Pathway
The metabolism of nicotine is multifaceted. The primary routes of metabolism include:
-
5'-Oxidation (Cotinine Pathway): This is the major pathway, accounting for 70-80% of nicotine metabolism, and is primarily catalyzed by the CYP2A6 enzyme.[1] Nicotine is first oxidized to a nicotine-Δ1'(5')-iminium ion, which is then converted to cotinine by aldehyde oxidase.[1]
-
N-Oxidation: This pathway, catalyzed by flavin-containing monooxygenase 3 (FMO3), results in the formation of nicotine-N'-oxide.[5]
-
N-Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and leads to the formation of nicotine-N-glucuronide.[5]
-
2'-Oxidation: This pathway leads to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[4] While CYP2A6 is involved, it is not the primary catalyst for this pathway in smokers.[4]
The following diagram illustrates the major metabolic pathways of nicotine.
Caption: Major metabolic pathways of nicotine.
Quantitative Comparison of Nicotine Metabolites
The following table summarizes the urinary concentrations of 4-oxo-4-(3-pyridyl)butanoic acid and other major nicotine metabolites in smokers. This data highlights that the conversion of nicotine to keto acid and hydroxy acid is a substantial metabolic pathway.[6]
| Metabolite | Mean Concentration in Urine of Smokers (ng/mL) | Percentage of Total Nicotine Equivalents (Median) |
| This compound (Keto Acid) | 228 ± 129 | 4.7% |
| (R)-4-Hydroxy-4-(pyridin-3-yl)butanoic acid (Hydroxy Acid) | 1120 ± 600 | Not specified |
| (S)-4-Hydroxy-4-(pyridin-3-yl)butanoic acid (Hydroxy Acid) | 14.1 ± 8.0 | Not specified |
| Cotinine | Not specified | 15.2% |
| trans-3'-Hydroxycotinine | Not specified | 20.9% |
| Nicotine-N'-Oxide | Not specified | 4.1% |
| Nicotine-N-Glucuronide | Not specified | 3.1% |
Data sourced from Hecht et al. (1999) and Nakajima et al. (2018).[6][7]
It has been estimated that the conversion of nicotine to keto acid and hydroxy acid accounts for approximately 14% of the nicotine dose in humans.[6] Notably, the levels of (S)-hydroxy acid are significantly lower than those of (R)-hydroxy acid, with over 98% of the urinary hydroxy acid having the (R)-configuration.[6]
Experimental Protocols
The quantification of nicotine and its metabolites is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
Methodology for Quantification of this compound and 4-Hydroxy-4-(pyridin-3-yl)butanoic acid
This protocol is based on the method described by Hecht et al. (1999).[6]
-
Sample Preparation:
-
An internal standard, [2,2,3,3,4-D5]hydroxy acid, is added to a urine aliquot.
-
The sample undergoes solid-phase extraction.
-
-
Derivatization (for Hydroxy Acid):
-
The eluant containing the hydroxy acid is esterified with acidic methanol.
-
This is followed by treatment with (S)-(-)-α-methylbenzyl isocyanate to produce diastereomers that can be separated chromatographically.
-
-
Quantification of Keto Acid:
-
The keto acid in a separate urine aliquot is quantitatively converted to hydroxy acid using sodium borohydride (NaBH4) treatment.
-
The resulting hydroxy acid is then analyzed as described above. The original keto acid concentration is determined by subtracting the endogenous hydroxy acid level.
-
-
LC-MS/MS Analysis:
-
The derivatized samples are purified by HPLC.
-
The diastereomers are then separated and quantified by Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS).
-
General Workflow for Nicotine Metabolite Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of nicotine metabolites from biological samples.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The 2'-oxidation pathway, leading to the formation of 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, represents a significant route of nicotine metabolism in humans.[6] Quantitative analysis demonstrates that the levels of these metabolites are substantial, collectively accounting for a significant portion of the nicotine dose. The correlation of these metabolites with other major metabolites like cotinine and trans-3'-hydroxycotinine provides a more complete picture of an individual's nicotine metabolic profile. This comprehensive understanding is invaluable for research in tobacco exposure, smoking cessation therapies, and the development of biomarkers for tobacco-related diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Oxo-4-(pyridin-3-yl)butanoic Acid and Its Precursors
A detailed examination of the cytotoxic, antimicrobial, and anti-inflammatory properties of 4-Oxo-4-(pyridin-3-yl)butanoic acid compared to its synthetic precursors, pyridine-3-carbaldehyde and succinic anhydride.
This guide provides a comprehensive comparison of the biological activities of this compound and its precursors, pyridine-3-carbaldehyde and succinic anhydride. The following sections detail the available data on their cytotoxicity, antimicrobial, and anti-inflammatory effects, supported by experimental protocols for key assays.
Introduction
This compound is a metabolite of tobacco-specific nitrosamines and is commonly found in the urine of smokers[1]. Its biological significance is an area of ongoing research. Understanding the bioactivity of this compound in relation to its readily available precursors, pyridine-3-carbaldehyde and succinic anhydride, is crucial for researchers in toxicology, drug discovery, and pharmacology. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, while succinic anhydride is a versatile reagent in chemical synthesis. This guide aims to collate and compare the known biological activities of these three compounds.
Data Presentation
Cytotoxicity
The cytotoxic effects of this compound and its precursors have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Data not available | - | - |
| Pyridine-3-carbaldehyde Derivatives | Human Colorectal Carcinoma (HT29) | 2.243 ± 0.217 µM | [2] |
| Human Lung Cancer (A549) | 24.62 µg/mL | [2] | |
| Human Normal Lung Fibroblast (MRC5) | 2.222 ± 0.137 µM | [2] | |
| Succinic Anhydride Derivatives | Data not available | - | - |
Antimicrobial Activity
The antimicrobial potential of these compounds is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value | Reference |
| This compound | Data not available | - | - |
| Pyridine Derivatives | Staphylococcus aureus | 32–64 µg/mL | [3] |
| Pseudomonas aeruginosa | 3.9 µg/mL (for a specific derivative) | [4] | |
| Succinic Acid | Staphylococcus aureus | 0.31 mg/mL | [5] |
| Pseudomonas fluorescens | 0.63 mg/mL | [5] | |
| Succinic Anhydride Derivatives | Escherichia coli | 16 µg/mL (for a phthalimide derivative) | [6] |
Note: Data for pyridine and succinic anhydride are for their derivatives or related compounds.
Anti-inflammatory Activity
The anti-inflammatory properties are often evaluated by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 Value | Reference |
| This compound | Data not available | - | - |
| Isonicotinic Acid (a pyridine carboxylic acid) | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | COX-1 Inhibition | 2.72 µM | [8] |
| COX-2 Inhibition | 1.89 µM | [8] | |
| Octenyl Succinic Anhydride | Cytokine Production (IL-6, TNF-α) | - | [9] |
Note: Data for pyridine and succinic anhydride are for their derivatives or related compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C[10].
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking[10].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader[10]. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium and inoculated with a standardized number of microorganisms. The lowest concentration that inhibits visible growth is the MIC.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of microbial growth.
In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration. A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activities of the target compounds.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production during inflammation.
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and its precursors. While data on the parent compound, this compound, is sparse, its derivatives and the precursors show a range of biological effects. Derivatives of pyridine-3-carbaldehyde have demonstrated notable cytotoxic and anti-inflammatory potential. Similarly, succinic acid and derivatives of succinic anhydride exhibit antimicrobial and immunomodulatory activities.
The lack of direct comparative studies underscores the need for further research to elucidate the specific biological profile of this compound. The experimental protocols provided herein offer a standardized framework for conducting such investigations, which will be invaluable for researchers in the fields of drug development and toxicology. Future studies should aim to perform head-to-head comparisons of these three compounds to provide a clearer understanding of their relative potencies and potential therapeutic or toxicological implications.
References
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory Activity of Octenyl Succinic Anhydride Modified Porang (Amorphophallus oncophyllus) Glucomannan on Mouse Macrophage-Like J774.1 Cells and Mouse Primary Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for gamma-oxo-3-pyridinebutanoic acid
A Head-to-Head Comparison of Extraction Techniques for Gamma-Oxo-3-Pyridinebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent extraction techniques for gamma-oxo-3-pyridinebutanoic acid: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE). The selection of an appropriate extraction method is critical for the accurate quantification and analysis of this compound in various matrices. This document outlines the principles, protocols, and performance metrics of each technique, supported by experimental data from related compounds to guide researchers in making informed decisions.
Gamma-oxo-3-pyridinebutanoic acid is a derivative of pyridine and a butanoic acid. The efficiency of its extraction is crucial for various analytical applications. This guide will delve into a head-to-head comparison of the most common extraction methodologies.
Quantitative Data Summary
The following table summarizes the key performance indicators for each extraction technique. It is important to note that direct comparative recovery data for gamma-oxo-3-pyridinebutanoic acid is limited; therefore, the presented values are based on studies of other urinary organic acids and are intended to be indicative.[1]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supercritical Fluid Extraction (SFE) |
| Estimated Recovery | ~84%[1] | ~77%[1] | Highly variable, dependent on optimization (can exceed 95%) |
| Relative Standard Deviation (RSD) | <10% | <15% | <10% (with optimized method) |
| Processing Time per Sample | ~15-20 minutes | ~30-45 minutes | ~30-120 minutes (method dependent)[2] |
| Solvent Consumption | Low (a few mL per sample)[2] | High (can be >10 mL per sample)[2] | Very Low to None (uses supercritical CO2)[3] |
| Selectivity | High (sorbent dependent) | Moderate | High (tunable with pressure/temperature)[4][5] |
| Automation Potential | High | Moderate | High |
| Cost per Sample | Moderate | Low[1] | High (initial equipment cost is significant)[3] |
| Environmental Impact | Low to Moderate | High | Low (CO2 is recyclable and non-toxic)[3] |
Experimental Methodologies and Workflows
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[6] An analyte is isolated from a complex sample matrix by passing the liquid sample through a solid adsorbent.[7][8]
-
Sorbent Selection: For an acidic compound like gamma-oxo-3-pyridinebutanoic acid, a polymeric reversed-phase sorbent such as Oasis HLB is a suitable choice.[9]
-
Conditioning: The SPE cartridge (e.g., 60 mg Oasis HLB) is conditioned by passing 2 mL of methanol followed by 2 mL of deionized water. This activates the sorbent.
-
Sample Loading: A 1 mL urine sample, pre-treated by adjusting the pH to ~6 with a buffer, is loaded onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: The cartridge is washed with 2 mL of 5% methanol in water to remove hydrophilic interferences while retaining the analyte.
-
Elution: The target analyte, gamma-oxo-3-pyridinebutanoic acid, is eluted from the sorbent using 2 mL of methanol.[10] The eluate is collected for analysis.
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for the analytical instrument (e.g., LC-MS).
Caption: Workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a separation process that involves the transfer of a solute from one liquid phase to another immiscible liquid phase.[8] It is a widely used technique due to its simplicity and low cost.
-
Sample Preparation: To 2 mL of urine in a glass vial, add an internal standard and adjust the pH to < 2 using an acid (e.g., 1M sulfuric acid). This ensures the carboxylic acid is in its neutral form.[11]
-
Extraction: Add 4 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[11]
-
Collection: Carefully transfer the organic layer (top layer for ethyl acetate, bottom for dichloromethane) to a clean tube.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, then evaporate to dryness and reconstitute for analysis.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[12] By manipulating pressure and temperature, the solvating power of the fluid can be tuned to selectively extract target compounds.[4][5]
Note: This is a generalized protocol; optimization is crucial for achieving high recovery.
-
Sample Preparation: The sample (e.g., lyophilized biological tissue or urine adsorbed onto a solid support) is placed in the extraction vessel.
-
Parameter Setting:
-
Pressure: 200-400 bar
-
Temperature: 40-60 °C
-
Co-solvent: Due to the polarity of gamma-oxo-3-pyridinebutanoic acid, a polar co-solvent like methanol or ethanol (5-10%) may be required to enhance extraction efficiency.[13]
-
-
Extraction:
-
Static Phase: The vessel is pressurized with supercritical CO2 (and co-solvent) and allowed to equilibrate for 10-20 minutes.
-
Dynamic Phase: The supercritical fluid is then passed through the vessel at a constant flow rate, carrying the extracted analyte.
-
-
Collection: The analyte is separated from the supercritical fluid by depressurization in a collection vessel. The CO2 returns to a gaseous state and is vented or recycled, leaving the concentrated analyte behind.
-
Reconstitution: The collected extract is dissolved in a suitable solvent for analysis.
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. extraktlab.com [extraktlab.com]
- 4. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. Solid Phase Extraction Explained [scioninstruments.com]
- 8. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 9. Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. mdpi.com [mdpi.com]
Evaluating the specificity of 3-Succinoylpyridine as a biomarker for tobacco use
Introduction
The accurate assessment of tobacco use is critical for researchers, scientists, and drug development professionals in clinical trials, epidemiological studies, and the development of smoking cessation therapies. While self-reporting is a common method for gauging tobacco consumption, it is often unreliable. Therefore, objective biochemical markers are essential for validating abstinence and quantifying exposure to tobacco products. This guide provides a comparative overview of established biomarkers for tobacco use.
A Note on 3-Succinoylpyridine
Initial interest in 3-Succinoylpyridine as a potential biomarker stemmed from its role as an intermediate in the microbial degradation of nicotine.[1][2] Research has primarily focused on its biosynthesis by Pseudomonas bacteria and its potential as a precursor for valuable chemical compounds.[2][3] However, a thorough review of current scientific literature reveals no evidence to support the use of 3-Succinoylpyridine as a specific biomarker for tobacco use in humans. Its detection and correlation with tobacco consumption in human subjects have not been established. Therefore, this guide will focus on the most widely accepted and validated biomarkers.
Comparison of Key Tobacco Use Biomarkers
The selection of an appropriate biomarker depends on the specific research question, including the required window of detection and the need to differentiate between tobacco use and nicotine replacement therapy (NRT). The following table summarizes the key characteristics of three primary biomarkers: cotinine, anabasine, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).
| Biomarker | Parent Compound | Half-Life | Specificity for Tobacco | Utility | Typical Cut-off Values |
| Cotinine | Nicotine | ~16-22 hours[4][5] | High (also present in NRT) | Gold standard for nicotine exposure, short-to-medium term abstinence.[6][7] | Urine: >50 ng/mL; Saliva/Serum: >10 ng/mL[4] |
| Anabasine | Minor Tobacco Alkaloid | ~10-16 hours[8] | Specific to tobacco, not present in NRT.[7] | Differentiating tobacco users from individuals on NRT.[7][9] | Urine: >2 ng/mL[10] |
| NNAL | NNK (Tobacco-Specific Nitrosamine) | ~10-45 days[4] | Exclusive to tobacco products.[4] | Assessing long-term tobacco exposure and cancer risk.[4] | Urine: ~14.4 pg/mL for active smoking[4] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic relationships and analytical procedures for these biomarkers, the following diagrams are provided.
Caption: Metabolic pathway of nicotine and formation of key biomarkers.
Caption: General experimental workflow for biomarker analysis.
Experimental Protocols
The detection of tobacco biomarkers in biological matrices typically involves chromatographic methods coupled with mass spectrometry to ensure high sensitivity and specificity.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the biomarkers of interest from the biological matrix (e.g., urine, plasma) and remove interfering substances.
-
Procedure:
-
A specified volume of the biological sample (e.g., 1-2 mL of urine) is centrifuged to remove particulate matter.
-
An internal standard (a deuterated version of the analyte, e.g., cotinine-d3) is added to the sample to account for extraction loss and matrix effects.
-
The sample is loaded onto an SPE cartridge pre-conditioned with methanol and water.
-
The cartridge is washed with a series of solvents to remove interfering compounds.
-
The biomarkers are eluted from the cartridge with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase for analysis.
-
2. Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate, identify, and quantify the target biomarkers.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[11]
-
Procedure:
-
The reconstituted sample extract is injected into the LC system.
-
The biomarkers are separated on a chromatographic column (e.g., C18 or HILIC) based on their physicochemical properties.[12]
-
The separated compounds enter the mass spectrometer, where they are ionized (typically by electrospray ionization - ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each biomarker and its internal standard.
-
The concentration of each biomarker is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the standards.
-
Conclusion
While 3-Succinoylpyridine is a notable intermediate in the microbial metabolism of nicotine, it is not a recognized biomarker for human tobacco use. For accurate and reliable assessment of tobacco exposure, researchers should rely on well-established biomarkers such as cotinine, anabasine, and NNAL. The choice of biomarker should be guided by the specific aims of the study, with cotinine serving as the primary indicator of nicotine exposure, anabasine for distinguishing tobacco use from NRT, and NNAL for evaluating long-term exposure and potential cancer risk. The use of robust analytical methods like LC-MS/MS is crucial for obtaining precise and dependable data in tobacco research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 7. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 8. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A review of the analysis of biomarkers of exposure to tobacco and vaping products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. biopharmaservices.com [biopharmaservices.com]
Safety Operating Guide
Proper Disposal of 4-Oxo-4-(pyridin-3-yl)butanoic Acid: A Step-by-Step Guide
For immediate release: Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides essential, step-by-step procedures for the proper disposal of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a compound utilized in various research and development applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory. Before initiating any disposal procedures, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.[1][2]
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[2][3]
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] As an acidic compound, it may require neutralization by a qualified professional before final disposal.[3]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H9NO3 | [4] |
| Molecular Weight | 179.17 g/mol | |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P280, P501 | [1] |
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.
References
Personal protective equipment for handling 4-Oxo-4-(pyridin-3-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Oxo-4-(pyridin-3-yl)butanoic acid (CAS No: 4192-31-8), a compound utilized in scientific research and drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[1] The recommended personal protective equipment is crucial to mitigate risks associated with these classifications.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[2] Lab Coat: A standard laboratory coat is required to protect clothing and skin.[3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2][3][4] A face shield may be necessary for splash hazards.[2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.[3] If dusts are generated, a NIOSH-approved respirator (e.g., N95 or FFP2) is recommended.[5][6] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for laboratory safety.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] Collect the absorbed material and place it in a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
Caption: Protocol for the proper disposal of this compound waste.
All waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.[3] This waste should be collected in a clearly labeled, sealed, and compatible container.[3] Store the waste in a designated satellite accumulation area away from incompatible materials.[3] Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9][10]
References
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trimaco.com [trimaco.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
